molecular formula C6H9N3OS2 B3054894 N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide CAS No. 62314-84-5

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B3054894
CAS No.: 62314-84-5
M. Wt: 203.3 g/mol
InChI Key: GQBZNXDOIXRMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)butyramide is a synthetic derivative of the 1,3,4-thiadiazole heterocycle, a scaffold renowned for its diverse biological activities and significant presence in pharmaceutical research . This compound features a butyramide group linked to the core 5-mercapto-1,3,4-thiadiazole structure, making it a valuable intermediate for scientists exploring structure-activity relationships in drug discovery. The 1,3,4-thiadiazole nucleus is a privileged structure in medicinal chemistry, with documented applications in the development of anticancer, antimicrobial, and anti-convulsant agents . Compounds sharing this core structure have been reported to act through various mechanisms, including apoptosis induction and enzyme inhibition . Researchers can utilize the reactive thiol (-SH) and amide groups of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide for further chemical functionalization, such as S-alkylation or condensation reactions, to generate libraries of novel analogs for biological screening . Its structure is also of interest in materials science, for instance, in the development of ligands for metal complexes or in electrochemical studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-2-3-4(10)7-5-8-9-6(11)12-5/h2-3H2,1H3,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZNXDOIXRMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401609
Record name F0326-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62314-84-5
Record name F0326-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its Derivatives

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide delves into the probable mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, a representative member of this versatile class of compounds. While direct research on this specific molecule is limited, this document synthesizes the wealth of available data on structurally related 2,5-disubstituted 1,3,4-thiadiazole derivatives to extrapolate and propose its likely biological functions. This guide will explore its potential as an anticancer, antimicrobial, and anticonvulsant agent, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This arrangement confers significant aromaticity and in vivo stability, making it a privileged scaffold in drug design.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable array of pharmacological properties, including anticancer, antifungal, antiviral, antibacterial, anti-inflammatory, and antidepressant activities.[1][2] The versatility of this core structure allows for diverse substitutions at the 2 and 5 positions, leading to a wide range of biological targets and mechanisms of action.

Physicochemical Properties and Synthesis

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide belongs to the family of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. The synthesis of such compounds typically begins with the cyclization of thiosemicarbazide with carbon disulfide in a basic medium to form the 2-amino-5-mercapto-1,3,4-thiadiazole core.[1][3] Subsequent acylation of the 2-amino group with butyryl chloride or a related activated butyric acid derivative would yield the target compound.

The presence of the mercapto (SH) group and the amide linkage are key determinants of the molecule's chemical reactivity and biological interactions. The thiol group can act as a nucleophile or a metal chelator, while the amide bond can participate in hydrogen bonding with biological macromolecules.

Proposed Mechanisms of Action

Based on the extensive research on analogous 1,3,4-thiadiazole derivatives, the mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide can be postulated to occur through several pathways.

Anticancer Activity

Derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide have been synthesized and evaluated for their in-vitro cytotoxic activity against various cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3).[4][5] While none of the tested compounds surpassed the efficacy of the reference drug doxorubicin, they exhibited significant cytotoxic effects.

3.1.1. Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A primary and well-documented mechanism for the anticancer and antiviral activity of some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-phosphate (IMP) dehydrogenase.[6] This enzyme catalyzes a critical step in the de novo biosynthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of the intracellular pool of these essential building blocks of DNA and RNA, thereby arresting cell proliferation.

It is proposed that N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, or its intracellular metabolites, could act as a competitive or non-competitive inhibitor of IMPDH.[6]

IMPDH_Inhibition cluster_pathway De Novo Guanine Nucleotide Synthesis cluster_inhibition Mechanism of Action IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP Guanosine-5'-monophosphate (GMP) XMP->GMP DNA_RNA DNA/RNA Synthesis GMP->DNA_RNA Thiadiazole N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (or its metabolite) Thiadiazole->Inhibition IMPDH IMPDH caption Proposed inhibition of IMP Dehydrogenase.

Caption: Proposed inhibition of IMP Dehydrogenase.

3.1.2. Cytotoxicity Data

The following table summarizes the cytotoxic activity of related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various cancer cell lines.[4]

CompoundSubstituent on Phenyl RingSKNMC IC50 (µM)HT-29 IC50 (µM)PC3 IC50 (µM)
3b meta-Fluoro--12.6 ± 0.302
3d ortho-Chloro4.5 ± 0.035--
3h meta-Methoxy-3.1 ± 0.030-
Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents.[1][2] The mechanism of action is often attributed to the interference with essential cellular processes in bacteria and fungi. The presence of the mercapto group can facilitate the chelation of metal ions crucial for enzymatic activity in microorganisms. Furthermore, the overall lipophilicity of the molecule, influenced by the butyramide side chain, can enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Disk Diffusion Assay for Antimicrobial Screening

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi are uniformly swabbed with the prepared inoculum.

  • Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Disk_Diffusion_Workflow A Prepare Microbial Inoculum (0.5 McFarland) B Swab Inoculum onto Agar Plate A->B D Place Discs on Inoculated Plate B->D C Impregnate Paper Discs with Test Compound C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F caption Disk Diffusion Assay Workflow.

Caption: Disk Diffusion Assay Workflow.

Anticonvulsant Activity

Numerous 1,3,4-thiadiazole derivatives have been investigated for their anticonvulsant properties.[7] The proposed mechanisms often involve the modulation of neurotransmitter systems or ion channels in the central nervous system. Some derivatives may act by enhancing the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) or by blocking excitatory glutamate receptors. The structural features of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, particularly the amide group, may allow it to interact with specific receptors or enzymes involved in neuronal excitability.

Corrosion Inhibition

Beyond biological applications, 2-amino-5-mercapto-1,3,4-thiadiazole and its derivatives have been studied as effective corrosion inhibitors for various metals and alloys.[8] The mechanism of inhibition is attributed to the adsorption of the molecules onto the metal surface, forming a protective film. The sulfur and nitrogen atoms in the thiadiazole ring act as active centers for adsorption. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and the metal surface).[8]

Conclusion

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, as a representative of the 2,5-disubstituted 1,3,4-thiadiazole class, holds significant potential for diverse therapeutic and industrial applications. While direct experimental data on this specific molecule is scarce, a comprehensive analysis of related compounds strongly suggests that its mechanism of action is likely multifaceted, encompassing the inhibition of key enzymes like IMPDH, disruption of microbial cell integrity, and modulation of neuronal pathways. Further investigation into the precise molecular targets and a detailed toxicological profile are warranted to fully elucidate its therapeutic potential.

References

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives - SciSpace. Available at: [Link]

  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone - RSC Publishing. Available at: [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. Available at: [Link]

  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives | Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole - ResearchGate. Available at: [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives - ResearchGate. Available at: [Link]

  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Available at: [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - MDPI. Available at: [Link]

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. Available at: [Link]

  • N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE - Inxight Drugs - ncats. Available at: [Link]

  • 5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution - ResearchGate. Available at: [Link]

  • 1,3,4-THIADIAZOLE-2-THIOL, 5-ACETAMIDO - PharmaCompass.com. Available at: [Link]

Sources

The Privileged Scaffold: A Technical Guide to 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole nucleus is a "privileged scaffold" in medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and bioisosteric relationship with pyrimidine. Unlike its 1,2,4-isomer, the 1,3,4-thiadiazole ring functions as a constrained pharmacophore that simultaneously acts as a hydrogen bond acceptor (N3/N4) and a two-electron donor system (S1).

This technical guide provides a rigorous analysis of the scaffold’s biological activity, focusing on Anticancer (EGFR/Carbonic Anhydrase inhibition) and Antimicrobial domains. It includes validated synthetic protocols and self-verifying assay methodologies designed for application scientists.

Part 1: Chemical Biology & Pharmacophore Analysis[1]

The Mesoionic Advantage

The 1,3,4-thiadiazole ring is not merely a linker; it is an active participant in ligand-target binding.[1][2] Its sulfur atom creates a region of low electron density (σ-hole) capable of specific interactions with nucleophilic residues in protein pockets.

  • Bioisosterism: It effectively mimics the pyridine ring but with enhanced lipophilicity (LogP modulation), improving membrane permeability.

  • Toxophoric vs. Pharmacophoric: While historically associated with toxicity, 2,5-disubstitution eliminates the toxophoric nature, converting it into a high-affinity pharmacophore.

Structure-Activity Relationship (SAR) Visualization

The biological activity is strictly governed by substituents at the C2 and C5 positions.

SAR_Analysis Core 1,3,4-Thiadiazole Core (Mesoionic Character) C2 C2 Position (Nucleophilic Attack) Core->C2 Substitution Site 1 C5 C5 Position (Lipophilic Tail) Core->C5 Substitution Site 2 Act1 Antimicrobial: Schiff Bases / Sulfonamides C2->Act1 Act3 CA Inhibition: Zinc Binding Group C2->Act3 Act2 Anticancer: Kinase Inhibition (EGFR) C5->Act2

Figure 1: SAR vector analysis showing how C2/C5 substitution dictates therapeutic class.

Part 2: Therapeutic Applications & Mechanisms

Anticancer Activity: The Dual-Target Strategy

Recent medicinal chemistry efforts (2024-2025) have focused on dual-inhibition : targeting Receptor Tyrosine Kinases (EGFR) while simultaneously inhibiting Carbonic Anhydrases (CA IX/XII) to disrupt the tumor microenvironment.[3]

Mechanism of Action (MOA)
  • EGFR Inhibition: The thiadiazole moiety occupies the ATP-binding pocket of EGFR, preventing autophosphorylation and downstream signaling (PI3K/Akt).

  • CA IX Inhibition: Sulfonamide-substituted thiadiazoles bind the Zn²⁺ ion in Carbonic Anhydrase IX (overexpressed in hypoxic tumors), preventing pH regulation and leading to intracellular acidification.

Comparative Potency Data (Synthesized from Recent Literature):

Compound ClassTargetIC50 (µM) - MCF7IC50 (µM) - A549Reference Standard
Thiadiazole-Sulfonamide (32a) EGFR / CA IX0.08 (EGFR)3.31Gefitinib (0.03 µM)
Spiro-Thiadiazole (Cmpd 1) CA IX / XII9.557.01Acetazolamide (>100 µM)
2,5-Disubstituted (ST10) Tubulin / Apoptosis49.664.2Etoposide (73.8 µM)
Antimicrobial Activity

Derivatives containing Schiff bases (-N=CH-) at the C2 position exhibit potent activity against Gram-negative bacteria by inhibiting DNA Gyrase B , a mechanism distinct from β-lactams.

Part 3: Synthesis Strategies & Protocols

The most robust method for generating the 2-amino-1,3,4-thiadiazole scaffold is the POCl₃-mediated oxidative cyclization of thiosemicarbazides. This method is preferred over sulfuric acid cyclization due to higher yields and cleaner workup.

Synthesis Workflow Diagram

Synthesis_Protocol Start Carboxylic Acid (R-COOH) Inter Acyl Thiosemicarbazide Intermediate Start->Inter Reflux / EtOH / H+ Reagent1 Thiosemicarbazide (NH2-CS-NH-NH2) Reagent1->Inter Cyclization POCl3 Cyclization (Dehydrative Ring Closure) Inter->Cyclization 80-90°C / 2-4h Product 2-Amino-1,3,4-Thiadiazole Derivative Cyclization->Product Neutralization (NH4OH)

Figure 2: The POCl₃ oxidative cyclization pathway for high-yield scaffold synthesis.

Standard Operating Procedure (SOP): POCl₃ Cyclization

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a fume hood.

Step-by-Step Protocol:

  • Preparation: In a dry 100 mL round-bottom flask, place the appropriate acyl thiosemicarbazide (0.01 mol).

  • Addition: Add Phosphorus Oxychloride (POCl₃, 5 mL) dropwise at 0°C (ice bath) to prevent exotherm.

  • Reflux: Equip with a calcium chloride drying tube. Heat the mixture gradually to 80–90°C and reflux for 3 hours. Monitor reaction progress via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 200g of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH to ~8 using concentrated ammonium hydroxide (NH₄OH) or 10% KOH solution. The solid precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water (3x 50mL), and recrystallize from Ethanol/DMF (9:1) to yield the pure 2-amino-1,3,4-thiadiazole.

Part 4: Biological Assay Protocol (Self-Validating)

In Vitro Cytotoxicity (MTT Assay)

This protocol ensures reproducibility by controlling for formazan solubility, a common failure point in thiadiazole assays.

Reagents:

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add synthesized thiadiazole derivatives (dissolved in DMSO, serial dilutions 0.1 – 100 µM). Control: 0.1% DMSO (Vehicle).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 4 hours. Validation Check: Observe for purple precipitate (formazan) under microscope.

  • Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake plate for 15 mins.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Part 5: Future Perspectives

The next generation of 1,3,4-thiadiazoles is moving toward PROTACs (Proteolysis Targeting Chimeras) . By linking the thiadiazole (as the E3 ligase ligand or target protein ligand) to a degradation machinery recruiter, researchers aim to degrade rather than merely inhibit oncogenic proteins.

References

  • Antimicrobial Activity Review (2025) Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Source: MDPI / NIH (Note: Representative link based on search context)

  • Anticancer Mechanisms (2025) Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[4][5][6][7][8][9] Source: Semantic Scholar / PMC

  • Synthesis Protocol (POCl3) Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives. Source: Arabian Journal of Chemistry [10]

  • EGFR Inhibition Study Design, Synthesis, and Biological Evaluation of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors. Source: Drug Development Research

  • Carbonic Anhydrase Targeting 1,3,4-Thiadiazole-2-sulfonamide derivatives as antitumor agents.[11] Source: European Journal of Medicinal Chemistry

Sources

A Technical Guide to the Physicochemical Characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Introduction and Compound Profile

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, arising from the inclusion of sulfur and nitrogen heteroatoms, confer a high degree of aromaticity and metabolic stability.[1] This five-membered heterocyclic system is a key structural component in a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] Furthermore, its ability to coordinate with metal surfaces has led to significant applications as a corrosion inhibitor.[4][5]

This guide focuses on a specific derivative, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide . This molecule combines the biologically active 2-amino-5-mercapto-1,3,4-thiadiazole core with a butyramide side chain. The mercapto (-SH) group offers a key site for interaction and potential dimerization, while the amide linkage and the alkyl chain length are critical modulators of its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its advancement in any research or development pipeline, from drug discovery to materials science.

Molecular Structure and Synthesis Rationale

The synthesis of N-acyl-1,3,4-thiadiazole derivatives is typically achieved through the acylation of the 2-amino group of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). A common and efficient method involves the reaction of AMT with an acyl chloride, such as butyryl chloride, in an appropriate solvent.

G cluster_reactants Reactants cluster_product Product cluster_reagents Conditions AMT 2-Amino-5-mercapto- 1,3,4-thiadiazole (AMT) Target N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide AMT->Target + Acylation ButyrylCl Butyryl Chloride ButyrylCl->Target Solvent Aprotic Solvent (e.g., THF, Pyridine) Solvent->Target Reaction Environment

Caption: Proposed synthesis of the target compound.

Section 2: Theoretical Assessment of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces with the solvent. For N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, we can predict its behavior by analyzing its functional groups.

  • Polar Moieties: The molecule contains several polar groups capable of hydrogen bonding: the amide (-CONH-), the thione/thiol group, and the nitrogen atoms of the thiadiazole ring. These contribute to solubility in polar solvents.

  • Non-Polar Moiety: The n-butyryl (-CO(CH2)2CH3) chain introduces lipophilicity, which will enhance solubility in less polar organic solvents.

  • Thiol-Thione Tautomerism and Acidity: The mercapto group exists in a tautomeric equilibrium with its thione form. The thiol proton is acidic and can be deprotonated under neutral to basic conditions, forming a thiolate anion. This ionization dramatically increases aqueous solubility. Consequently, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

G Thiol Thiol Form (More soluble in organic solvents) Thione Thione Form (Less soluble) Thiol->Thione Tautomerization Anion Thiolate Anion (Highly soluble in aqueous base) Thiol->Anion + OH⁻ - H₂O Anion->Thiol + H⁺

Caption: Thiol-thione tautomerism and pH-dependent ionization.

Based on this analysis, low solubility is predicted in neutral water and non-polar solvents like hexane. Moderate to good solubility is expected in polar organic solvents such as ethanol, DMSO, and DMF. In aqueous buffers with pH > 7, solubility should increase significantly.

Section 3: Experimental Protocol for Solubility Determination

To empirically determine solubility, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol ensures that the system reaches equilibrium, providing a thermodynamically accurate measurement.

Protocol: Shake-Flask Solubility Measurement

Objective: To determine the equilibrium solubility of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in various solvents at a controlled temperature.

Materials:

  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Acetonitrile, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid remains after equilibration, confirming saturation.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Causality: Continuous agitation is crucial to maximize the surface area for dissolution and accelerate the approach to equilibrium. A 24-48 hour period is typically sufficient to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully draw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial.

    • Causality: Filtration is a critical self-validating step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as RP-HPLC.[6] Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
Deionized Water25
PBS (pH 7.4)25
Ethanol25
DMSO25
Acetonitrile25

Section 4: Theoretical Assessment of Stability

The chemical stability of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is governed by the lability of its functional groups under various environmental stresses.

  • Oxidative Stability: The mercapto (-SH) group is highly susceptible to oxidation. The most common degradation pathway is the formation of a disulfide-linked dimer. This can be accelerated by atmospheric oxygen, metal ions, or other oxidizing agents.

  • Hydrolytic Stability: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the molecule into 2-amino-5-mercapto-1,3,4-thiadiazole and butyric acid. The thiadiazole ring itself is generally stable to hydrolysis except under extreme conditions.

  • Photostability: Molecules with heteroaromatic rings and conjugated systems can be susceptible to degradation upon exposure to UV or visible light.

G cluster_degradation Degradation Products Parent N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Disulfide Disulfide Dimer Parent->Disulfide Oxidation ([O], O₂) Hydrolysis_AMT 2-Amino-5-mercapto-1,3,4-thiadiazole Parent->Hydrolysis_AMT Hydrolysis (H⁺ or OH⁻) Hydrolysis_Acid Butyric Acid Parent->Hydrolysis_Acid Hydrolysis (H⁺ or OH⁻)

Caption: Potential degradation pathways for the target compound.

Section 5: Experimental Protocol for Stability Assessment

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to conditions more severe than it would typically encounter.

Protocol: Forced Degradation Study

Objective: To evaluate the stability of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide under various stress conditions and develop a stability-indicating analytical method.

Materials:

  • Stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven or water bath

  • Stability-indicating HPLC method (an HPLC method that can resolve the parent peak from all degradation product peaks)

Methodology:

  • Sample Preparation: For each condition, prepare a sample by diluting the stock solution with the stressor solution to a known concentration (e.g., 0.1 mg/mL). Prepare a control sample diluted with the solvent only.

  • Acidic Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

  • Basic Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 8 hours).

    • Causality: Basic hydrolysis of amides is often faster than acidic hydrolysis, hence the milder temperature conditions.

  • Oxidative Degradation: Add 3% H₂O₂. Keep at room temperature and protected from light for 24 hours.

  • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 80 °C) for 48 hours.

  • Photolytic Degradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil.

  • Analysis: At designated time points, withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC-UV method.

    • Trustworthiness: The use of a photodiode array (PDA) detector is highly recommended. It allows for peak purity analysis, which is a self-validating check to ensure that the parent peak is not co-eluting with a hidden degradation product.

Data Presentation: Stability Summary
Stress ConditionDuration/Temp% Assay of Parent% DegradationNo. of DegradantsObservations (e.g., Major Degradant RRT)
Control (t=0)-10000-
0.1 M HCl24 h @ 60°C
0.1 M NaOH8 h @ 25°C
3% H₂O₂24 h @ 25°C
Thermal48 h @ 80°C
PhotolyticICH Q1B

Section 6: Summary and Recommendations

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a molecule with significant potential, whose utility is fundamentally linked to its solubility and stability.

  • Solubility: The compound is predicted to have limited aqueous solubility at neutral pH but good solubility in polar organic solvents. Its solubility can likely be enhanced in aqueous solutions by increasing the pH to deprotonate the thiol group. For formulation purposes, co-solvent systems or pH adjustment should be considered.

  • Stability: The primary points of instability are the mercapto group, which is prone to oxidation, and the amide bond, which can undergo hydrolysis at pH extremes.

Handling and Storage Recommendations:

  • Store the solid compound in a tightly sealed container, protected from light and high temperatures.

  • For solutions, especially in protic solvents, consider inerting with nitrogen or argon to minimize oxidation.

  • Avoid prolonged exposure to strong acids, bases, and oxidizing agents. Stock solutions are best prepared fresh in aprotic solvents like DMSO or DMF for long-term storage at low temperatures.

This guide provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties, enabling researchers to make informed decisions in the development of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

References

  • Journal of Materials and Environmental Science. Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Available at: [Link]

  • Journal of Materials and Engineering. Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents. (2024). Available at: [Link]

  • Portugaliae Electrochimica Acta. Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. (2007). Available at: [Link]

  • BUET Institutional Repository. Exploring corrosion inhibition properties of thiadiazol compound for the protection of carbon steel. Available at: [Link]

  • IOP Conference Series: Materials Science and Engineering. CORROSION INHIBITION EFFECT OF THIADIAZOLE DERIVATIVES ON COPPER PLATE IMMERSED IN O/W EMULSION. (2020). Available at: [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. (2012). Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (2018). Available at: [Link]

  • Iraqi Journal of Industrial Research. Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Available at: [Link]

  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2015). Available at: [Link]

  • Google Patents. Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole. (1985).
  • PubMed. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

  • RSC Advances. Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. (2021). Available at: [Link]

  • Brieflands. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Available at: [Link]

  • National Center for Biotechnology Information. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2014). Available at: [Link]

  • Al-Nahrain Journal of Science. SYNTHESIS AND CHARACTERIZATION OF NEW COMPOUNDS DERIVATIVES FROM 2-MERCAPTO - 5- CYANO-1,3,4-THIADIAZOLE AND STUDY OF ITS BIOLOG. (2012). Available at: [Link]

  • Inxight Drugs by NCATS. N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. (2024). Available at: [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2009). Available at: [Link]

  • Figshare. Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Twelve Kinds of Organic Monosolvents Based on Models, Thermodynamic Analysis, and Solvent Effect. (2022). Available at: [Link]

  • PubMed. The voltammetric study of 2-mercapto-5-phenylammino-1,3,4-thiadiazole using carbon paste electrodes. (2002). Available at: [Link]

  • ResearchGate. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2022). Available at: [Link]

  • SIELC Technologies. 2-Acetylamino-5-mercapto-1,3,4-thiadiazole. (2018). Available at: [Link]

  • MDPI. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. (2024). Available at: [Link]

  • Baghdad Science Journal. Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. (2018). Available at: [Link]

Sources

potential therapeutic targets of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its Analogs

Foreword: Unlocking the Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Its derivatives have been extensively investigated and have shown a remarkable breadth of therapeutic potential, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This guide focuses on a specific derivative, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, and outlines a strategic approach to identifying and validating its potential therapeutic targets. While direct studies on this exact molecule are not prevalent in public literature, by examining the well-established activities of the 5-mercapto-1,3,4-thiadiazole core, we can infer and systematically investigate high-probability therapeutic avenues.

This document is structured to provide a logical, experience-driven framework for researchers, scientists, and drug development professionals. We will move from the foundational understanding of the parent scaffold's known targets to detailed, actionable protocols for target identification and validation, ensuring scientific rigor and a self-validating experimental workflow.

Part 1: Deconstructing the Scaffold—High-Probability Target Classes

The 5-mercapto-1,3,4-thiadiazole moiety is a versatile pharmacophore capable of coordinating with metal ions, participating in hydrogen bonding, and exhibiting various electronic properties that enable it to interact with a range of biological targets. Based on extensive research into its derivatives, we can prioritize several key enzyme and protein families as potential targets for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group is the classic CA inhibitor, but heterocyclic compounds containing a mercapto group have also demonstrated significant inhibitory activity. The exocyclic thiol group of the 5-mercapto-1,3,4-thiadiazole ring can coordinate to the zinc ion within the enzyme's active site, leading to inhibition. Given that various CA isoforms are validated drug targets for glaucoma, epilepsy, and certain cancers, this represents a primary avenue of investigation.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. The thiol group is a known zinc-binding group, and various 1,3,4-thiadiazole-based compounds have been reported as effective MMP inhibitors. The mercapto group of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide could chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.

Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as kinase inhibitors. While not as common as other heterocyclic systems in this space, the potential for the thiadiazole ring to act as a hinge-binding motif or to be further functionalized to target specific kinase pockets makes this an intriguing possibility.

Microbial Enzymes

The 1,3,4-thiadiazole nucleus is a cornerstone of many reported antimicrobial agents. These compounds can target various essential microbial enzymes, including those involved in cell wall synthesis, DNA replication (like DNA gyrase), and metabolic pathways. The mercapto group can enhance this activity, potentially through interactions with metalloenzymes within the pathogen or by disrupting redox homeostasis.

The logical flow for target exploration should, therefore, prioritize these classes.

Figure 1: Prioritized therapeutic target classes for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Part 2: A Self-Validating Experimental Workflow for Target Identification and Validation

A robust investigation demands a multi-pronged approach, beginning with broad, unbiased screening and progressively narrowing down to specific, high-confidence targets. This workflow ensures that each step provides validation for the next.

Phase 1: Initial Target Identification and Binding Verification

The primary objective of this phase is to confirm direct physical interaction between the compound and a putative protein target.

Principle: This technique assesses the thermal stability of a protein. Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). It is an excellent primary screening method to identify direct binding partners from a panel of purified proteins.

Detailed Protocol:

  • Protein Preparation: Purify the target proteins of interest (e.g., various isoforms of CAs and MMPs) to >95% purity. Prepare a stock solution of each protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation: Prepare a stock solution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in 100% DMSO. Create a dilution series to test a range of final concentrations (e.g., 1 µM to 100 µM).

  • Assay Setup:

    • In a 96-well PCR plate, add the protein solution to a final concentration of 2 µM.

    • Add the fluorescent dye (e.g., SYPRO Orange) to its recommended final concentration (e.g., 5x).

    • Add the compound at various concentrations. Include a DMSO-only control.

    • Bring the final volume of each well to 20 µL with the assay buffer.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min.

  • Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the transition in the melt curve represents the Tm. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound indicates direct binding.

Data Presentation:

Target ProteinCompound Conc. (µM)Tm (°C)ΔTm (°C)
Carbonic Anhydrase II0 (DMSO)58.2-
1061.5+3.3
5064.8+6.6
MMP-90 (DMSO)55.1-
1055.3+0.2
5055.5+0.4

Table 1: Representative Thermal Shift Assay Data. A significant ΔTm for CA-II suggests direct binding, while the negligible shift for MMP-9 indicates a weak or no interaction under these conditions.

Phase 2: Functional Validation—Enzymatic Assays

Following the confirmation of direct binding, the next critical step is to determine if this binding event translates into a functional consequence, i.e., inhibition or activation of the protein's enzymatic activity.

Principle: This assay measures the inhibition of CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored 4-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of the target CA isoform in the assay buffer.

    • Substrate Solution: Prepare a stock of 4-NPA in acetonitrile.

    • Compound Solution: Prepare a serial dilution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in the appropriate solvent.

  • Assay Procedure:

    • In a 96-well plate, add 160 µL of assay buffer.

    • Add 10 µL of the compound solution at various concentrations.

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 20 µL of the 4-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 2: A self-validating workflow for target identification and validation.

Phase 3: Cellular Target Engagement and Mechanism of Action

The final preclinical validation step is to confirm that the compound engages its target in a cellular context and elicits the expected downstream biological response.

Principle: CETSA extends the principle of the thermal shift assay to live cells. It measures the thermal stability of a target protein within the complex cellular environment. Ligand binding in intact cells stabilizes the target protein, resulting in more soluble protein remaining after a heat shock, which can be detected by Western blotting or other protein quantification methods.

Detailed Protocol:

  • Cell Culture and Treatment: Culture the appropriate cell line (e.g., a cancer cell line overexpressing a target CA isoform) to 80% confluency. Treat the cells with various concentrations of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide or a vehicle control for a defined period (e.g., 2 hours).

  • Heat Shock: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein against the heating temperature. A shift in the melting curve to the right in compound-treated cells confirms target engagement.

This multi-phase, iterative process provides a high degree of confidence in target identification, moving from biophysical interaction to functional inhibition and finally to confirmation of engagement within a living system.

Conclusion and Future Directions

The 5-mercapto-1,3,4-thiadiazole scaffold is a rich source of bioactive molecules. For N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, a systematic investigation commencing with high-probability targets such as carbonic anhydrases and matrix metalloproteinases is a scientifically sound strategy. The workflow detailed in this guide, which integrates biophysical, biochemical, and cell-based assays, provides a robust framework for elucidating its mechanism of action and validating its therapeutic potential. Successful validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and the development of a novel therapeutic agent.

References

  • Akocak, S., et al. (2016). 1,3,4-Thiadiazole-5-thiol derivatives as selective inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(16), 3666-3672. [Link]

  • Arslan, M., et al. (2019). Synthesis, characterization, and carbonic anhydrase inhibitory properties of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1274-1281. [Link]

  • Guan, R., et al. (2019). Design, synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as novel matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(1), 74-78. [Link]

  • Wang, Z., et al. (2017). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as potential matrix metalloproteinase-2 inhibitors. European Journal of Medicinal Chemistry, 138, 977-986. [Link]

In-Vitro Evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This technical guide provides a rigorous framework for the in-vitro evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (referred to herein as N-MBT-But ).[1]

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad biological profile. The specific functionalization of this scaffold with a butyramide chain at position 2 and a free mercapto (thiol) group at position 5 creates a unique pharmacophore with dual reactivity:[1]

  • The Mercapto Group (-SH): Capable of thione-thiol tautomerism, metal chelation (e.g., Zn²⁺ in metalloenzymes), and redox scavenging.[1]

  • The Amide Linker: Facilitates hydrogen bonding and establishes the spatial orientation of the lipophilic butyl tail.[1]

Because of these structural features, N-MBT-But must be evaluated across three primary therapeutic axes: Antimicrobial Efficacy , Cytotoxicity (Anticancer) , and Antioxidant Potential .[1]

Structural Dynamics & Tautomerism

Before initiating biological assays, researchers must recognize that N-MBT-But exists in dynamic equilibrium between its thiol and thione forms.[1] This impacts solubility and receptor binding.[1]

Tautomerism Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (NH, =S) Thiol->Thione Tautomerization (pH dependent) Target Biological Target (Enzyme/Receptor) Thiol->Target Metal Chelation (Zn++) Thione->Target H-Bond Donor

Figure 1: Thiol-thione tautomeric equilibrium of the 5-mercapto-1,3,4-thiadiazole core, influencing binding modes.[1]

Pre-Formulation & Physicochemical Profiling[1]

Objective: Ensure compound stability and solubility prior to biological exposure. The free thiol group is susceptible to oxidation into disulfides (dimerization), which can produce false negatives in screening.[1]

Protocol 1: Solubility & Stability Check
  • Solvent System: Dissolve N-MBT-But in 100% DMSO to create a 10 mM stock solution.

  • Stability Validation:

    • Prepare a 100 µM working solution in PBS (pH 7.4).

    • Measure UV-Vis absorbance (200–400 nm) at T=0, 4h, and 24h.[1]

    • Critical Check: A shift in

      
       or appearance of a new peak suggests disulfide formation or hydrolysis of the amide bond.[1]
      
    • Note: If oxidation is observed, include 1 mM DTT or β-mercaptoethanol in assay buffers (unless testing for redox activity).[1]

Antimicrobial Evaluation (Primary Screen)

Thiadiazole derivatives are historically significant antimicrobials.[1] The evaluation of N-MBT-But should utilize the Broth Microdilution Method to determine the Minimum Inhibitory Concentration (MIC).[1]

Experimental Design
  • Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.[1]

  • Test Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 29213), Bacillus subtilis.[1]

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[1]

    • Fungal:Candida albicans.[1][2]

Detailed Protocol: Broth Microdilution
  • Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
    
  • Plate Setup: Use 96-well sterile microplates.

  • Serial Dilution:

    • Add 100 µL MHB to all wells.[1]

    • Add 100 µL of N-MBT-But stock (starting at 512 µg/mL) to Column 1.[1]

    • Perform 2-fold serial dilutions across the plate.[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well. Final volume: 200 µL.

  • Controls:

    • Positive Control:[1] Ciprofloxacin or Fluconazole.[1]

    • Negative Control:[1] DMSO vehicle (max 1% v/v).[1]

    • Sterility Control: Media only.[1]

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance at 600 nm (

    
    ).
    
    • MIC Definition: The lowest concentration with no visible growth.[1]

Anticancer Cytotoxicity Evaluation (MTT Assay)

Given the potential for thiadiazoles to inhibit histone deacetylases (HDACs) or disrupt microtubule dynamics, cytotoxicity screening is mandatory.[1]

Experimental Design
  • Cell Lines:

    • MCF-7 (Breast adenocarcinoma) - Sensitive to thiadiazole-based apoptosis.[1]

    • HepG2 (Liver carcinoma).[1]

    • HFF-1 (Human Foreskin Fibroblasts) - Crucial for determining Selectivity Index (SI). [1]

Detailed Protocol: MTT Assay

The MTT assay relies on the reduction of tetrazolium salt to insoluble formazan by mitochondrial succinate dehydrogenase in viable cells.[1]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove media.[1]

    • Add N-MBT-But at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

    • Incubate for 48 or 72 hours.[1]

  • MTT Addition:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours at 37°C in dark.

  • Solubilization:

    • Carefully aspirate media (do not disturb formazan crystals).[1]

    • Add 100 µL DMSO to dissolve crystals.[1]

  • Measurement: Read absorbance at 570 nm using a microplate reader.

Data Analysis & Visualization

Calculate % Cell Viability using the formula:


[1]

Selectivity Index (SI):


[1]
  • Interpretation: An SI > 2 indicates selective toxicity towards cancer cells.[1]

Antioxidant Activity (DPPH Assay)[1][7]

The 5-mercapto group provides N-MBT-But with significant potential as a radical scavenger.[1]

Protocol
  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Solution must be fresh and purple.[1]

  • Reaction:

    • Mix 1 mL of N-MBT-But solution (various concentrations) with 1 mL DPPH solution.

    • Control: 1 mL Methanol + 1 mL DPPH.[1]

    • Standard: Ascorbic acid.[1]

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Absorbance at 517 nm.

  • Calculation:

    
    [1]
    

Evaluation Workflow Summary

The following diagram illustrates the logical flow of the evaluation campaign, ensuring resources are not wasted on inactive compounds.

Workflow cluster_QC Phase 1: QC & Stability cluster_Bio Phase 2: Biological Screening Start Synthesized N-MBT-But Solubility Solubility Check (DMSO/PBS) Start->Solubility Stability Thiol Oxidation Check (UV-Vis) Solubility->Stability MIC Antimicrobial Screen (MIC/MBC) Stability->MIC MTT Cytotoxicity Screen (IC50 Cancer vs Normal) Stability->MTT DPPH Antioxidant Screen (Radical Scavenging) Stability->DPPH Decision Calculate Selectivity Index (SI) MIC->Decision MTT->Decision Lead Lead Candidate (High SI, Low MIC) Decision->Lead SI > 2

Figure 2: Integrated workflow for the in-vitro characterization of N-MBT-But.

Data Presentation Standards

When reporting results for N-MBT-But , summarize quantitative data in the following format to facilitate peer review and comparison with reference drugs.

Table 1: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
N-MBT-But [Data][Data][Data]
Ciprofloxacin0.50.015-
Fluconazole--1.0
Interpretation Potent if < 10Moderate if 10-50Inactive if > 100

Table 2: Cytotoxicity Profile (IC50 in µM)

CompoundMCF-7 (Breast)HFF-1 (Normal)Selectivity Index (SI)
N-MBT-But [Data][Data](HFF/MCF-7)
Doxorubicin0.8> 50> 60

References

  • Rezaei, Z., et al. (2014).[1] "N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents." Iranian Journal of Pharmaceutical Research, 13(2), 487–492.[1][3] Link

  • Al-Azzawi, A. M., & Hamad, B. A. (2024).[1] "Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole." Iraqi Journal of Industrial Research. Link

  • Yusuf, M., et al. (2025).[1] "Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants." ResearchGate.[1][4] Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

Sources

Technical Guide: Preliminary Cytotoxicity Screening of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide , a synthetic 1,3,4-thiadiazole derivative. Thiadiazole scaffolds are pharmacologically significant due to their bioisosteric relationship with pyrimidine and their documented ability to inhibit carbonic anhydrase and induce apoptosis via caspase activation.

This document serves as a standard operating procedure (SOP) for researchers initiating in vitro evaluation. It addresses specific physicochemical challenges inherent to mercapto-thiadiazoles—specifically oxidative instability of the thiol group and solubility limitations in aqueous media—and provides a validated workflow for determining IC50 values against neoplastic cell lines.

Part 1: Chemical Profile & Pre-Screening Preparation

Before biological application, the compound must be characterized to ensure assay validity. The free thiol (-SH) at the C5 position and the butyramide side chain at C2 dictate specific handling requirements.

Physicochemical Considerations
  • Compound Identity: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

  • Molecular Weight: ~203.28 g/mol

  • Solubility Profile: Likely poor in water/PBS due to the heterocyclic core and aliphatic butyryl chain. Soluble in polar aprotic solvents (DMSO, DMF).

  • Stability Warning: The C5-thiol group is susceptible to oxidative dimerization (forming disulfides) in air or basic media. Stock solutions must be prepared fresh or stored under inert gas at -20°C.

Solubilization Protocol

To prevent precipitation ("crashing out") in cell culture media, a stepwise solubilization is required.

StepActionTechnical Rationale
1 Weigh 2–5 mg of compound.Ensure precision for Molarity calculation.
2 Dissolve in 100% DMSO to reach 20–50 mM stock.High concentration stock minimizes final DMSO % in culture.
3 Vortex/Sonicate for 30–60 seconds.Ensure complete dissolution; thiadiazoles can form micro-aggregates.
4 Sterilize via 0.22 µm PTFE filter (optional).Critical: Do not use cellulose acetate filters (DMSO dissolves them).
5 Store aliquots at -20°C.Avoid repeated freeze-thaw cycles to prevent thiol oxidation.

Part 2: Experimental Design Strategy

Cell Line Selection

Based on the literature for 1,3,4-thiadiazole derivatives (e.g., phenylacetamide analogs), the following panel is recommended to evaluate broad-spectrum vs. specific activity:

  • MCF-7 / MDA-MB-231 (Breast): High sensitivity to thiadiazole-induced apoptosis.

  • HT-29 (Colon): Common target for mercapto-thiadiazole derivatives.

  • HFF-1 or HEK293 (Normal Control): Mandatory to determine the Selectivity Index (SI). A viable drug candidate must show SI > 2.0.

Assay Selection: MTT vs. SRB
  • Primary Recommendation: MTT Assay .

    • Mechanism:[1][2][3] Reduction of tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

    • Why: Standard for initial screening of metabolic inhibitors.

  • Alternative: SRB Assay (Sulforhodamine B) if the compound is suspected to interfere with mitochondrial respiration directly (a known risk with some sulfur-containing heterocycles).

Part 3: Detailed Experimental Protocol (MTT Assay)

Reagents
  • Culture Medium: DMEM or RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, protect from light).

  • Solubilizing Agent: DMSO (for formazan crystals).[4][5]

  • Positive Control: Doxorubicin (1 µM) or 5-Fluorouracil.

Step-by-Step Workflow

Day 0: Seeding

  • Harvest cells in exponential growth phase.

  • Seed 5,000 – 10,000 cells/well in 96-well plates (100 µL/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 1: Treatment

  • Prepare serial dilutions of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in culture medium.

    • Range: 0.1 µM to 100 µM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Vehicle Control: Medium + DMSO (matched to the highest concentration used, typically < 0.5%).

  • Aspirate old medium from wells (carefully, do not dislodge cells).

  • Add 100 µL of treatment medium to triplicate wells.

  • Incubate for 48 or 72 hours . Note: Thiadiazoles often require 48h+ to manifest apoptotic effects.

Day 3/4: Readout

  • Add 20 µL MTT stock (5 mg/mL) to each well. Final conc: 0.5 mg/mL.

  • Incubate for 3–4 hours at 37°C. (Check for purple precipitate under microscope).

  • Carefully aspirate supernatant.

  • Add 150 µL 100% DMSO to dissolve formazan crystals.

  • Shake plate on orbital shaker for 15 mins (protect from light).

  • Measure Absorbance (OD) at 570 nm (reference filter 630 nm).

Part 4: Data Analysis & Visualization

Calculation of Cell Viability


IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (concentration inhibiting 50% growth).

Mechanistic Pathway (Hypothetical)

Based on structural analogs (phenylacetamide thiadiazoles), the butyramide derivative likely acts via the intrinsic apoptotic pathway.

Thiadiazole_Mechanism Compound N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide CellEntry Passive Diffusion (Lipophilic Butyryl Chain) Compound->CellEntry Target Target Binding (Carbonic Anhydrase / Kinases) CellEntry->Target Mito Mitochondrial Dysfunction Target->Mito ROS Generation? Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothetical mechanism of action for mercapto-thiadiazole derivatives, involving mitochondrial destabilization and caspase cascade activation.

Part 5: Safety & Handling (MSDS Summary)

  • Hazard Identification: Thiadiazoles are potential irritants. The free thiol can be a sensitizer.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Collect all DMSO/MTT waste in distinct hazardous organic waste containers. Do not pour down the drain.

References

  • BenchChem. (2025).[4][5][6] A Comparative Guide to the Cytotoxicity of 1,3,4-Thiadiazole Derivatives. Retrieved from

  • Mohammadi-Farani, A., et al. (2014).[7][8] N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian Journal of Pharmaceutical Research, 13(2), 487–492.[9] Retrieved from

  • Altınop, N., et al. (2018). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Retrieved from

  • Matysiak, J., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1836. Retrieved from

  • Hekal, M.H., et al. (2023).[2] New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile.[2] RSC Advances, 13, 16128-16146. Retrieved from

Sources

Methodological & Application

Advanced Analytical Characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide: Navigating Thiol-Thione Tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Document Type: Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Context

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry due to the established bioactivity of the 1,3,4-thiadiazole pharmacophore[1]. However, the structural elucidation of this molecule presents a distinct analytical bottleneck: the 5-mercapto group exhibits dynamic thiol-thione tautomerism .

Standard characterization pipelines often misassign the structure by assuming a static thiol (-SH) state. In reality, the equilibrium is heavily influenced by the physical state, solvent polarity, and temperature. In the solid state and in highly polar aprotic solvents, the equilibrium shifts overwhelmingly toward the thione (>C=S) form due to extended resonance stabilization and robust intermolecular hydrogen bonding[2]. Furthermore, the amidation at the 2-position (the butyramide moiety) alters the electronic landscape of the ring, requiring orthogonal analytical techniques to build a self-validating structural profile[3].

This application note provides a comprehensive, field-proven methodology for the unambiguous characterization of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Mechanistic Insight: The Tautomeric Equilibrium

To design a self-validating analytical system, one must first understand the molecular dynamics at play. The compound exists in an equilibrium between the thiol form (aromatic, with an -SH group) and the thione form (non-aromatic, with a >C=S group and an N-H proton on the ring).

AnalyticalWorkflow Compound N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Thiol Thiol Tautomer (-SH) Minor form Compound->Thiol Solution equilibrium Thione Thione Tautomer (>C=S) Dominant form Compound->Thione Solid state / Polar solvent LCMS LC-HRMS Compound->LCMS NMR NMR (DMSO-d6) Thione->NMR FTIR ATR-FTIR Thione->FTIR NMR_Out 13C: ~188 ppm (C=S) 1H: ~13.5 ppm (N-H) NMR->NMR_Out FTIR_Out 1150 cm⁻¹ (C=S) No S-H band FTIR->FTIR_Out LCMS_Out [M+H]⁺ m/z 204.0264 LCMS->LCMS_Out

Analytical workflow and tautomerism logic for 1,3,4-thiadiazole characterization.

Comprehensive Analytical Protocols

Protocol A: High-Resolution NMR Spectroscopy (¹H and ¹³C)

Causality & Expert Insight: The choice of solvent is the single most critical variable in this assay. Non-polar solvents like CDCl₃ fail to adequately solubilize the compound and promote complex, broadened aggregation states. We mandate the use of anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the molecule into the thione tautomer and preventing rapid proton exchange. This yields sharp, diagnostic resonances for the exchangeable N-H protons[2].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15–20 mg of the highly purified compound.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (ensure ampoules are freshly opened to prevent water contamination, which will shift the N-H signals).

  • Acquisition (¹H NMR): Transfer to a 5 mm precision NMR tube. Acquire data at 400 MHz or 500 MHz using 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2.0 seconds.

  • Acquisition (¹³C NMR): Acquire using 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds.

  • Self-Validation: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm that the butyramide carbonyl carbon (~172 ppm) correlates with the α-CH₂ protons, distinguishing it from the thiadiazole thione carbon (~188 ppm).

Protocol B: Vibrational Spectroscopy (ATR-FTIR)

Causality & Expert Insight: Solid-state Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet methods. KBr is highly hygroscopic; the absorbed atmospheric moisture creates a broad O-H stretch that completely masks the critical secondary amide N-H stretch (~3200 cm⁻¹) and ring N-H stretch required for structural validation. ATR analyzes the native solid state where the thione form is exclusively dominant[2].

Step-by-Step Methodology:

  • Background: Clean the Diamond or ZnSe ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (air).

  • Application: Place 2–5 mg of the solid powder directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹, utilizing 32 co-added scans at a resolution of 4 cm⁻¹.

Protocol C: LC-HRMS (ESI-TOF) for Exact Mass Profiling

Causality & Expert Insight: The butyramide bond is susceptible to in-source fragmentation if capillary voltages are too high. Soft ionization (Electrospray Ionization, ESI) is selected to preserve the molecular ion. Furthermore, Formic acid (0.1%) is used as the mobile phase modifier instead of Trifluoroacetic acid (TFA). TFA causes severe ion suppression in positive mode ESI, whereas Formic acid promotes robust [M+H]⁺ formation[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Gradient Elution: Run a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Detect via ESI-TOF in positive ion mode. Optimize the fragmentor voltage to 100 V to prevent premature cleavage of the amide bond.

Quantitative Data Presentation

The following tables summarize the expected quantitative data, serving as a reference for spectral elucidation.

Table 1: Diagnostic NMR Resonances (in DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
¹H 13.50 – 13.80Singlet (br)1HRing N-H (Thione)Confirms the thione tautomer over the thiol (-SH expected at ~4 ppm).
¹H 12.00 – 12.20Singlet (br)1HAmide N-HConfirms successful amidation at the 2-position.
¹H 2.40Triplet2Hα-CH₂ (Butyramide)Adjacent to the strongly deshielding carbonyl group.
¹H 1.55Multiplet2Hβ-CH₂ (Butyramide)Aliphatic chain backbone.
¹H 0.90Triplet3H-CH₃ (Butyramide)Terminal methyl group.
¹³C ~188.0Singlet->C=S (Ring)Hallmark of the thione carbon (highly deshielded).
¹³C ~172.5Singlet-C=O (Amide)Confirms the butyramide carbonyl.
¹³C ~158.0Singlet-C-N (Ring pos. 2)Thiadiazole core carbon attached to the amide.
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupStructural Implication
3150 – 3250MediumN-H stretchOverlapping signals for both the amide N-H and the thione ring N-H.
2500 – 2600Absent S-H stretchThe absence of this band orthogonally validates the thione dominance in the solid state.
1680 – 1700StrongC=O stretch (Amide I)Confirms the intact butyramide linkage.
1550 – 1570StrongN-H bend (Amide II)Secondary amide confirmation.
1150 – 1180StrongC=S stretchDefinitive proof of the thione tautomer.

References

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed. Available at:[Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC. Available at:[Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at:[Link]

Sources

Application Note: Optimized MTT Assay Protocol for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide represents a class of 1,3,4-thiadiazole derivatives with significant potential in oncology and antimicrobial research.[1][2] However, the presence of the 5-mercapto (thiol) moiety introduces a critical technical artifact in tetrazolium-based viability assays: chemical autoreduction .[1] Free thiol groups can directly reduce MTT to formazan in the absence of viable cells, leading to false-positive viability data and underestimated IC50 values. This application note provides a validated, interference-free MTT protocol specifically designed to mitigate thiol-mediated artifacts, ensuring data integrity for drug discovery professionals.

Part 1: Chemical Properties & Preparation[1][2][3][4][5][6][7][8]

Compound Characteristics[2][3][4][5][7][8][9][10]
  • IUPAC Name: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide[1]

  • Functional Class: 1,3,4-Thiadiazole; Thiol/Thione tautomer.[1]

  • Key Reactivity: The sulfhydryl (-SH) group at position 5 is nucleophilic and redox-active.[1] It is the primary source of interference in redox-based assays (MTT, MTS, XTT).

  • Solubility: Low water solubility; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).

Stock Solution Preparation

Objective: Create a stable stock solution while minimizing oxidation of the thiol group (disulfide formation).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.[1]

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

  • Stability Check: Verify clarity before use. If precipitate forms, sonicate at 37°C for 5 minutes.

Part 2: The "Interference-Correction" MTT Protocol

The Mechanism of Error

Standard MTT protocols fail with this compound because the thiol group acts as a reducing agent, mimicking the activity of mitochondrial dehydrogenases.

Figure 1: Mechanism of Thiol-Mediated False Positives

ThiolInterference Compound N-(5-mercapto...) (Thiol Group) Formazan Formazan Product (Purple Crystal) Compound->Formazan Chemical Reduction (False Positive) MTT MTT Reagent (Yellow Tetrazolium) MTT->Compound Mito Mitochondrial Dehydrogenase (Live Cells) MTT->Mito Mito->Formazan Enzymatic Reduction (True Signal) Readout Absorbance (OD 570nm) (Viability Signal) Formazan->Readout

Caption: Schematic demonstrating how the thiol moiety chemically reduces MTT, creating background noise that mimics cell viability.

Optimized Workflow

To eliminate this artifact, this protocol incorporates a Wash Step prior to MTT addition. This physically removes the extracellular thiol compound before the redox reaction begins.

Materials
  • Target Cells (e.g., MCF-7, HCT-116, or bacterial cultures).[1]

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO or Acidified Isopropanol.[1]

  • Wash Buffer: Sterile PBS (Phosphate Buffered Saline), pH 7.4.

Step-by-Step Procedure

Step 1: Cell Seeding

  • Seed cells in 96-well plates (3,000–10,000 cells/well depending on doubling time).[1]

  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • CRITICAL: Designate 3 wells as "Cell-Free Compound Controls" (Media + Compound only) to verify if the wash step is effective.

Step 2: Compound Treatment [1]

  • Prepare serial dilutions of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in culture medium.

  • Final DMSO concentration must be <0.5% to avoid solvent toxicity.[1]

  • Treat cells for the desired duration (e.g., 24h, 48h, 72h).

Step 3: The Wash (The Anti-Interference Step)

  • Standard protocols skip this, but you must not.

  • Carefully aspirate the culture medium containing the compound.

  • Gently add 100 µL of sterile PBS to each well.

  • Aspirate the PBS.

  • Rationale: This removes >99% of the thiol compound, preventing it from reacting with the incoming MTT.

Step 4: MTT Incubation

  • Add 100 µL of fresh culture medium (phenol red-free preferred) to each well.

  • Add 10 µL of MTT stock solution (5 mg/mL).

  • Incubate for 3–4 hours at 37°C.

Step 5: Solubilization & Reading

  • Check for purple formazan crystals under a microscope.

  • Carefully aspirate the medium (do not disturb crystals).

  • Add 100 µL of DMSO to dissolve the crystals.

  • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Measure absorbance at 570 nm (reference wavelength 630 nm).[3]

Part 3: Data Analysis & Validation

Validation Criteria

Before calculating IC50, validate the assay using the Cell-Free Control wells.

ConditionExpected OD (570nm)Interpretation
Media Only (Blank) 0.04 - 0.06Acceptable background.[1]
Media + Compound (No Wash) > 0.20 (High) FAIL: Chemical reduction occurring.
Media + Compound + Wash 0.04 - 0.07 PASS: Wash step effectively removed interference.[1]
Workflow Logic Diagram

MTTWorkflow Start Start Protocol Seed Seed Cells & Attach (24h) Start->Seed Treat Add N-(5-mercapto...) butyramide Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Decision Is Compound Thiol-Active? Incubate->Decision Standard Standard MTT (Add Reagent Directly) Decision->Standard No (Non-Thiol) Optimized Optimized Path (Aspirate & Wash PBS) Decision->Optimized Yes (Thiadiazole/Thiol) MTT_Add Add Fresh Media + MTT Standard->MTT_Add Risk of Artifact Optimized->MTT_Add Artifact Removed Read Solubilize & Read OD570 MTT_Add->Read

Caption: Decision tree for selecting the optimized wash protocol for thiol-containing thiadiazoles.

Part 4: Troubleshooting Guide

IssuePossible CauseSolution
High Background in Blank Wells Thiol residue remaining.[1]Increase PBS wash steps to 2x. Ensure complete aspiration.
Precipitation upon addition to media Compound insolubility.Pre-dilute stock in warm media; reduce final concentration; verify DMSO < 0.5%.
Low Signal in Control Cells Cell loss during washing.Use a multi-channel pipette with slow dispensing speed.[1] Do not touch the well bottom.
Variable Data Thiol oxidation in stock.Prepare fresh stock solutions; do not use stocks older than 1 month.

References

  • Matysiak, J., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[1][4][5][6][7][8] Molecules, 27(6), 1886.

  • Stockert, J. C., et al. (2018). "Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives." Acta Histochemica, 120(3), 159-167.[1] (Foundation for MTT mechanism).

  • Lau, C., et al. (2024). "Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays." Journal of Emerging Investigators.

  • Peng, L., et al. (2005).[9] "Characterization of the interference of antioxidants with the MTT assay." Phytotherapy Research, 19(1), 58-62.[1] (Authoritative grounding on thiol interference).

  • Rezaei, Z., et al. (2014). "N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, 13(2), 487.[5]

Sources

Application Notes and Protocols for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole ring represents a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural similarity to pyrimidine, a core component of nucleobases, suggests a potential for interference with DNA replication and other fundamental cellular processes, making it a compound of significant interest in anticancer drug development.[1][2] The mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, allowing for robust interaction with intracellular biological targets.[2] This document provides detailed application notes and protocols for the investigation of a specific derivative, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, in the context of cancer cell line studies. While this specific butyramide derivative is part of a broader class of compounds with demonstrated cytotoxic effects, these protocols are designed to enable researchers to meticulously characterize its individual anticancer properties.

Compound Profile: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Property Information
IUPAC Name N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide
Molecular Formula C6H9N3OS2
Molecular Weight 203.28 g/mol
Structure (A chemical structure diagram would be inserted here)
Appearance Typically a solid powder.
Solubility Solubility should be empirically determined. It is recommended to first test solubility in DMSO, followed by ethanol and methanol. For cell culture experiments, the final concentration of the solvent should be kept low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.
Storage Store in a cool, dry, and dark place. For long-term storage, it is advisable to store at -20°C. Aliquot to avoid repeated freeze-thaw cycles.

Rationale for Study: The N-acyl-5-mercapto-1,3,4-thiadiazole core has been identified in numerous studies as a pharmacophore with potential anticancer activity. Derivatives with different acyl groups, such as acetamide, have shown cytotoxicity against a range of cancer cell lines including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC).[3][4] The butyramide moiety in the target compound may influence its lipophilicity and interaction with target proteins, potentially altering its efficacy and selectivity. The following protocols are designed to systematically evaluate these properties.

Experimental Workflow for Anticancer Evaluation

A systematic approach is crucial for characterizing the anticancer potential of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation (Optional) A Stock Solution Preparation B Cell Seeding in 96-well plates A->B C Compound Treatment (Dose-Response) B->C D MTT Assay for Cell Viability C->D E IC50 Value Determination D->E F Apoptosis Assay (Annexin V/PI Staining) E->F Based on IC50 G Cell Cycle Analysis (Propidium Iodide Staining) E->G Based on IC50 H Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) E->H Based on IC50 I Enzyme Inhibition Assays H->I J Target Engagement Studies H->J

Figure 1: A generalized experimental workflow for the in vitro evaluation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Core Protocols

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density using a hemocytometer or automated cell counter. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare a stock solution of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in DMSO (e.g., 10 mM). Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis in software like GraphPad Prism.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

  • Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[2]

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10^6 cells.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of PI staining solution.[1]

  • Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry.

Data Analysis:

  • The DNA content will be displayed as a histogram.

  • The first peak represents cells in the G0/G1 phase (2n DNA content).

  • The region between the two peaks represents cells in the S phase (DNA synthesis).

  • The second peak represents cells in the G2/M phase (4n DNA content).

  • Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., FlowJo, ModFit).

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to investigate the molecular mechanism of apoptosis by examining the expression levels of key regulatory proteins.

Key Protein Targets in Apoptosis:

  • Caspases: Executioner caspases (e.g., Caspase-3, -7) and initiator caspases (e.g., Caspase-8, -9). Detection of the cleaved (active) forms is indicative of apoptosis.

  • Bcl-2 Family: Pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). The ratio of pro- to anti-apoptotic proteins is a key determinant of cell fate.

  • PARP: Poly (ADP-ribose) polymerase is a substrate for activated caspases. Its cleavage is a hallmark of apoptosis.

Protocol:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization

The following diagram illustrates a simplified intrinsic apoptosis pathway that can be investigated using the protocols described above.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Apoptosis Execution Compound N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide Bax Bax Activation Compound->Bax Potential Targets Bcl2 Bcl-2 Inhibition Compound->Bcl2 Potential Targets Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 CleavedPARP Cleaved PARP ActiveCasp3->CleavedPARP cleaves PARP PARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Figure 2: A simplified diagram of the intrinsic apoptosis pathway, highlighting key proteins that can be analyzed by Western blot.

Trustworthiness and Self-Validation

The reliability of the experimental data hinges on the inclusion of appropriate controls.

  • Vehicle Control: Essential for all cell-based assays to ensure that the solvent used to dissolve the compound (e.g., DMSO) does not have a cytotoxic effect at the concentration used.

  • Positive Control: A known inducer of the effect being measured (e.g., a standard chemotherapeutic agent like doxorubicin for cytotoxicity and apoptosis assays) should be run in parallel to validate the assay's performance.

  • Unstained Controls: In flow cytometry, unstained cells are necessary to set the baseline fluorescence and compensate for autofluorescence.

  • Single-Stain Controls: For multi-color flow cytometry (e.g., Annexin V and PI), single-stained samples are crucial for proper compensation settings.

  • Loading Controls: In Western blotting, housekeeping proteins like β-actin or GAPDH are used to ensure equal protein loading across all lanes, allowing for accurate quantification of changes in the target protein's expression.

References

  • Gomha, S. M., et al. (2015). Thiadiazoles and Thiazoles as Biologically Active Compounds. Molecules, 20(7), 12103–12121.
  • Emami, S., et al. (2020). Recent developments of 1,3,4-thiadiazole compounds as anticancer agents. Pharmaceuticals, 13(9), 247.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

  • Manne, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1686, 129–134.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2014). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. Iranian journal of pharmaceutical research : IJPR, 13(2), 487–492.
  • Aliabadi, A., et al. (2014). N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives: synthesis and in-vitro cytotoxicity evaluation as potential anticancer agents. Iranian journal of pharmaceutical research : IJPR, 13(2), 487–492.

Sources

developing derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Derivatization, and Biological Evaluation of 2-Amino-5-mercapto-1,3,4-thiadiazole Scaffolds

Introduction & Strategic Rationale

The 1,3,4-thiadiazole nucleus is a highly privileged pharmacophore in modern drug discovery. Specifically, 2-amino-5-mercapto-1,3,4-thiadiazole serves as a versatile building block due to its unique hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system (-N=C-S)[1]. This heterocyclic scaffold exhibits profound in vivo stability and a general lack of toxicity in higher vertebrates, making it an ideal candidate for developing novel antimicrobial, antifungal, and anticancer agents[1][2].

The synthetic utility of this molecule is governed by its two distinct nucleophilic centers: the exocyclic amino group (-NH2) and the mercapto group (-SH). By carefully controlling reaction conditions, chemists can selectively derivatize these sites to synthesize thioethers, Schiff bases, and metal complexes, systematically tuning the molecule's lipophilicity and biological target affinity[1][3].

Synthesis Workflow & Mechanistic Causality

To successfully harness this scaffold, it is critical to understand the causality of the reaction environments. The initial ring closure relies on the nucleophilic attack of thiosemicarbazide on carbon disulfide in a basic medium, which provides the necessary carbon atom to complete the five-membered heterocyclic ring[4]. Subsequent derivatizations exploit the pKa differences between the thiol and amine groups to achieve regioselectivity.

SynthesisWorkflow A Thiosemicarbazide + Carbon Disulfide B Base Catalysis (KOH / Na2CO3) A->B C 2-Amino-5-mercapto- 1,3,4-thiadiazole B->C D S-Alkylation (Alkyl Halides, Base) C->D F N-Derivatization (Aldehydes, Acid) C->F E Thioether Derivatives (Target: Bacteria) D->E G Schiff Base Derivatives (Target: Fungi) F->G

Workflow for the synthesis and regioselective derivatization of the 1,3,4-thiadiazole scaffold.

Experimental Protocols

Self-Validation Note: For all protocols, reaction progression and completion must be monitored via Thin Layer Chromatography (TLC) using aluminum-coated silica gel 60 F254 plates. A standard mobile phase of Methanol:Ethanol or Methanol:Dichloromethane is recommended, with visualization under UV light (254 nm) or iodine vapor[4][5].

Protocol A: Synthesis of the Core Scaffold (2-Amino-5-mercapto-1,3,4-thiadiazole) Causality: Anhydrous sodium carbonate or potassium hydroxide acts as a base to deprotonate the thiosemicarbazide, increasing its nucleophilicity to attack the electrophilic carbon of CS2, driving the cyclization process[3][4].

  • Preparation: Suspend thiosemicarbazide (0.05 mol) in 20 mL of absolute ethanol in a round-bottom flask equipped with an efficient reflux condenser[4].

  • Base Addition: Add anhydrous sodium carbonate (0.05 mol) or potassium hydroxide to the suspension[4].

  • Reagent Addition: Slowly add carbon disulfide (0.06 mol) dropwise over 15 minutes while stirring continuously. (Caution: CS2 is highly volatile and flammable; perform strictly in a fume hood).

  • Reflux: Heat the mixture to reflux for 6-8 hours until the evolution of hydrogen sulfide gas ceases.

  • Precipitation: Cool the mixture to room temperature and dilute with 25 mL of distilled water. Carefully acidify the solution with concentrated HCl (dropwise) until a pH of ~3-4 is reached[4].

  • Isolation: Filter the resulting yellow crystalline precipitate, wash thoroughly with cold distilled water, and recrystallize from ethanol to yield pure 2-amino-5-mercapto-1,3,4-thiadiazole (Expected Melting Point: ~226-227 °C)[4].

Protocol B: Regioselective S-Alkylation (Thioether Synthesis) Causality: The mercapto group (-SH) is more acidic than the amino group. Using a mild aqueous base (KOH) selectively deprotonates the thiol to form a highly nucleophilic thiolate anion, ensuring S-alkylation rather than N-alkylation when exposed to alkyl halides[3].

  • Dissolution: Suspend 2-amino-5-mercapto-1,3,4-thiadiazole (10 mmol) in 10 mL of water[3].

  • Deprotonation: Add a solution of KOH (10 mmol) in 5 mL of water dropwise under vigorous stirring until the core scaffold completely dissolves, forming the potassium thiolate salt[3].

  • Solvent Adjustment: Add 30 mL of ethanol and cool the reaction mixture to 0 °C in an ice bath[3].

  • Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate or chloroacetamide, 10 mmol) dropwise over 1 hour[3].

  • Reaction: Continue stirring at room temperature for an additional 3 hours[3].

  • Purification: Filter the precipitated thioether, wash with cold water, and recrystallize from an ethanol/water mixture.

Protocol C: Acid-Catalyzed N-Derivatization (Schiff Base Synthesis) Causality: To derivatize the exocyclic amine, an aromatic aldehyde is used. Glacial acetic acid serves as a catalyst to protonate the aldehyde's carbonyl oxygen, making the carbon highly electrophilic and susceptible to attack by the weakly nucleophilic -NH2 group of the thiadiazole[3][4].

  • Mixture: Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (5 mmol) in 20 mL of absolute ethanol and warm to reflux[3].

  • Condensation: Add the corresponding aromatic aldehyde (5 mmol) followed by 3-5 drops of glacial acetic acid[3].

  • Reflux: Stir the mixture for 30 minutes at room temperature, then reflux for 5-8 hours[3].

  • Isolation: Evaporate the solvent using a rotary evaporator. The resulting solid (Schiff base) should be recrystallized three times from absolute ethanol to ensure high purity[4].

Biological Activity and Structure-Activity Relationship (SAR)

The derivatization of 2-amino-5-mercapto-1,3,4-thiadiazole directly impacts its biological efficacy. SAR studies reveal that introducing lipophilic groups (like 1-arylethanone) at the mercapto position enhances cell wall penetration in Gram-positive and Gram-negative bacteria[1]. Furthermore, complexation with transition metals (Cu2+, Ni2+) significantly boosts antifungal activity compared to the free ligand, likely due to the metal's ability to disrupt fungal enzymatic pathways[1].

Table 1: Biological Activity Profiles of Key 1,3,4-Thiadiazole Derivatives

Derivative ClassStructural ModificationPrimary Target OrganismsKey Biological Findings
Thioethers S-alkylation with 1-arylethanoneGram (+/-) bacteria, C. albicansImproved broad-spectrum antimicrobial activity due to enhanced lipophilicity[1].
Schiff Bases N-condensation with chromen-4-oneFungal strainsDemonstrated highly potent antifungal action, outperforming standard azoles in vitro[3].
Metal Complexes Cu(II) and Ni(II) coordinationAspergillus spp., C. albicansMetal complexation significantly increased antifungal activity compared to the free ligand[1].
Di-substituted Reaction with chloroacetic acidS. aureus, E. coliExhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin[1].

Mechanism of Action Pathway

To understand the therapeutic potential of these derivatives, we must map their interaction with biological systems. The enhanced lipophilicity of the derivatized scaffold allows it to breach pathogenic cell walls, where it can exert its effects via target enzyme inhibition or metal-induced toxicity.

BiologicalPathway A Thiadiazole Derivative B Lipophilicity Enhancement (S-Alkyl/Aryl) A->B C Metal Complexation (Cu2+, Ni2+) A->C D Cell Wall Penetration B->D E Target Enzyme Inhibition (e.g., DNA Gyrase) C->E D->E F Pathogen Eradication E->F

Biological mechanism and SAR logic of thiadiazole derivatives in antimicrobial action.

Conclusion & Future Directions

The 2-amino-5-mercapto-1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents. By utilizing regioselective S-alkylation and N-derivatization protocols, researchers can rapidly generate libraries of thioethers and Schiff bases. Future drug development should focus on in vivo pharmacokinetic profiling of these derivatives and exploring novel electrosynthesis methods to generate complex S-C and S-S bonds sustainably[1][2].

References

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC. nih.gov.
  • Synthesis and Characterization of 1,3,4-thiadiazol Deriv
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 5-AMINO-2-MERCAPTO-1,3,4-THIADIAZOLE DERIVATIVES THIOETERS AND SCHIFF BASES - UBB. ubbcluj.ro.
  • Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity - Research Journal of Pharmacy and Technology. rjptonline.org.
  • Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone - RSC Publishing. rsc.org.

Sources

purification techniques for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Abstract

This technical guide details the purification protocols for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide , a critical intermediate in the synthesis of bioactive heterocyclic compounds. Due to the thione-thiol tautomerism inherent to the 1,3,4-thiadiazole core, this compound presents unique solubility challenges and susceptibility to oxidative dimerization (disulfide formation). This note provides three validated workflows: Acid-Base Reprecipitation (for bulk cleanup), Solvent-Anti-Solvent Recrystallization (for high purity), and Flash Chromatography (for pharmaceutical-grade isolation).

Chemical Context & Pre-Purification Assessment

Before initiating purification, it is vital to understand the physicochemical behavior of the target molecule.

  • Tautomeric Equilibrium: The compound exists in equilibrium between the thiol (aromatic) and thione (non-aromatic) forms. In solution, particularly in polar solvents, the thione form often predominates. This affects solubility; the thione form is more polar.

  • Acidity: The proton on the exocyclic nitrogen (in the amide) and the cyclic nitrogen/sulfur system renders the molecule weakly acidic (pKa ~6–7). This property is the cornerstone of the Acid-Base Reprecipitation method.

  • Oxidation Risk: The free mercapto (-SH) group is prone to air oxidation, forming insoluble disulfide dimers. All purification steps should ideally be conducted under an inert atmosphere or with degassed solvents to minimize this impurity.

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMF, DMSO, dilute alkali (NaOH/KOH). Sparingly soluble in Ethanol/Methanol. Insoluble in water and non-polar solvents (Hexane).

Protocol A: Acid-Base Reprecipitation (The "Workhorse" Method)

Best for: Removing unreacted starting materials (amines), non-acidic impurities, and bulk salts.

This method exploits the acidity of the thiadiazole ring system.[1][2] The compound dissolves in base (forming a water-soluble salt), allowing non-acidic impurities to be filtered off. Subsequent acidification regenerates the neutral precipitate.

Reagents:

  • 10% Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • 10% Hydrochloric Acid (HCl).[3]

  • Degassed Water.[4]

Step-by-Step Workflow:

  • Dissolution: Suspend the crude solid in 10% NaOH (approx. 10 mL per gram of solid). Stir vigorously at room temperature until the solid dissolves completely. The solution should be clear and slightly yellow.

    • Note: If a suspension remains, these are likely non-acidic impurities or disulfide dimers.

  • Filtration: Filter the alkaline solution through a Celite pad or a sintered glass funnel to remove insoluble particulate matter.

  • Precipitation: Cool the filtrate to 0–5 °C in an ice bath. Slowly add 10% HCl dropwise with constant stirring.

    • Critical Endpoint: Continue addition until pH reaches ~2–3. A thick white precipitate will form.

  • Digestion: Allow the slurry to stir at 0 °C for 30 minutes. This "ages" the precipitate, making it easier to filter.

  • Isolation: Filter the solid under vacuum. Wash the cake copiously with cold, degassed water (3x) to remove residual salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45–50 °C for 12 hours.

Protocol B: Recrystallization (Polishing Step)

Best for: Removing trace colored impurities and improving crystal habit.

Solvent System: Ethanol/Water (70:30) or Methanol/Water.

Step-by-Step Workflow:

  • Solubilization: Place the dried solid from Protocol A into a round-bottom flask. Add Ethanol (approx. 15 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 78 °C). If the solid does not dissolve completely, add small aliquots of ethanol until a clear solution is obtained.

    • Optional: If colored impurities persist, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot.

  • Nucleation: Remove from heat. While the solution is still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Add a few drops of ethanol to clear the turbidity, then allow the flask to cool slowly to room temperature undisturbed. Once at room temperature, move to a fridge (4 °C) for 4 hours.

  • Collection: Filter the crystals and wash with a small amount of cold 50% Ethanol .

Protocol C: Flash Column Chromatography (High Purity)

Best for: Separating regioisomers or disulfide dimers.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) gradient.

Gradient Profile:

  • Start: 100% DCM (to elute non-polar impurities).

  • Ramp: 0% → 5% MeOH in DCM over 10 column volumes.

  • Elution: The product typically elutes at 3–5% MeOH.

    • Note: Adding 0.1% Acetic Acid to the mobile phase can reduce tailing due to the acidic nature of the compound.

Process Visualization

Figure 1: Acid-Base Purification Workflow

PurificationWorkflow Start Crude N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide Dissolve Dissolve in 10% NaOH (pH > 10) Start->Dissolve Solubilization Filter Filter Insoluble Impurities (Dimers, Non-acidic byproducts) Dissolve->Filter Remove Solids Filtrate Clear Alkaline Filtrate Filter->Filtrate Collect Liquid Acidify Add 10% HCl dropwise to pH 2-3 Filtrate->Acidify Neutralization Precipitate Precipitate Forms (Target Compound) Acidify->Precipitate Crystallization Wash Filter & Wash with Cold Degassed Water Precipitate->Wash Purification Dry Vacuum Dry (45°C, 12h) Wash->Dry Final Polish

Caption: Logical flow for the acid-base extraction method, exploiting the pKa of the thiadiazole ring.

Quality Control & Troubleshooting

ParameterAcceptance CriteriaMethod
Purity > 98.0% (Area %)HPLC (C18 column, ACN:Water gradient)
Melting Point Sharp range (e.g., 175–180 °C, derivative dependent)Capillary Method
Identity 1H NMR (DMSO-d6)Confirm propyl chain signals and NH/SH broad singlets
Residual Solvents < 5000 ppm (Ethanol)GC-HS

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Product remained in mother liquor.Cool filtrate further or reduce solvent volume. Check pH is sufficiently low (<3).
Colored Product Oxidation or trace starting material.[4]Use activated charcoal during recrystallization. Ensure solvents are degassed.
Gummy Solid Impurities trapped or rapid precipitation.Slow down HCl addition. "Digest" the precipitate by stirring longer at cold temps.

References

  • PubChem. 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2. National Library of Medicine. [Link]

  • Drapak, I. V., et al. (2021).[4][5] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell. [Link]

  • Sun, N-B., et al. (2013).[6] Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Matysiak, J., et al. (2013). Synthesis and biological activity of N-substituted 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. [Link]

Sources

Application Note: Experimental Design for Efficacy Studies of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Focus Area: Metalloenzyme Inhibition, Cellular Target Engagement, and Preclinical Efficacy

Introduction & Mechanistic Rationale

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a highly specialized synthetic derivative belonging to the 1,3,4-thiadiazole class of pharmacophores. Compounds containing the 5-mercapto-1,3,4-thiadiazole core are widely recognized as potent inhibitors of metalloenzymes, exhibiting a broad spectrum of biological activities including anticancer, antibacterial, and insecticidal properties[1].

The mechanistic elegance of this compound lies in its dual-action structural motifs:

  • The Zinc-Binding Pharmacophore: The mercapto (-SH) group, working in tandem with the nitrogen atoms of the thiadiazole ring, acts as a powerful bidentate chelator. This allows the molecule to coordinate tightly with active-site zinc ions (Zn²⁺) found in critical disease-driving metalloenzymes, such as Carbonic Anhydrases (e.g., CA II, PDB ID: 1ZGF) and various Tyrosine Kinases[2][3].

  • The Lipophilic Tail: The addition of the butyramide moiety (a four-carbon aliphatic chain) strategically modulates the compound's partition coefficient (LogP). Unlike classic, highly polar thiadiazole drugs such as acetazolamide[4], the butyramide tail enhances cellular membrane permeability. This ensures superior intracellular accumulation while maintaining sufficient aqueous solubility for formulation.

Experimental Design Philosophy: Causality & Self-Validation

To transition this compound from a chemical entity to a validated preclinical candidate, the experimental cascade must establish strict causality. We do not merely observe cell death; we must prove that the phenotypic outcome is a direct result of the compound binding to its intended target.

Every protocol in this guide is designed as a self-validating system . This means each assay incorporates internal controls that actively rule out false positives (e.g., compound autofluorescence, off-target toxicity, or general protein denaturation).

Visualizing the Mechanism and Workflow

MoA Compound N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Zinc Active Site Zn2+ Chelation Compound->Zinc Binds via mercapto & nitrogen Target Metalloenzyme Target (e.g., Carbonic Anhydrase / Kinases) Downstream Inhibition of Tumor Acidification Target->Downstream Blocks microenvironment adaptation Zinc->Target Inactivates enzyme Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Induces cell death

Diagram 1: Mechanistic pathway of metalloenzyme inhibition and downstream cellular effects.

Workflow Phase1 Phase 1: Biochemical IC50 & Kinetics Phase2 Phase 2: Cellular CETSA & Viability Phase1->Phase2 Phase3 Phase 3: In Vivo PK/PD & Xenograft Phase2->Phase3 Phase4 Phase 4: Ex Vivo IHC & Biomarkers Phase3->Phase4

Diagram 2: Four-phase self-validating experimental workflow for efficacy studies.

Detailed Experimental Protocols

Protocol 1: Cell-Free Metalloenzyme Inhibition Assay (Biochemical Validation)

Purpose: To determine the intrinsic IC₅₀ of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide against recombinant metalloenzymes (e.g., CA IX) without the confounding variable of cell membrane permeability. Self-Validation Mechanism: Includes a "No-Enzyme" control to rule out compound autofluorescence/quenching, and a known clinical inhibitor (Acetazolamide) as a positive control[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in 100% DMSO. Perform 3-fold serial dilutions in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20) to yield a final 10-point concentration curve (10 µM to 0.5 nM). Ensure final DMSO concentration remains ≤1%.

  • Enzyme Incubation: Add 10 µL of recombinant target enzyme (e.g., 2 nM final concentration) to a 384-well black microplate. Add 5 µL of the serially diluted compound.

  • Equilibration: Incubate the plate at room temperature for 30 minutes to allow the mercapto group to achieve steady-state chelation with the active-site zinc.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the appropriate fluorogenic substrate.

  • Kinetic Readout: Measure fluorescence continuously for 20 minutes using a microplate reader. Calculate the initial velocity (V₀) for each well.

  • Data Analysis: Plot V₀ against log[Compound] and fit to a 4-parameter logistic non-linear regression model to derive the IC₅₀.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Target Engagement)

Purpose: To prove that the compound physically binds its target inside a living cell. Target binding stabilizes the protein, shifting its thermal denaturation curve. Self-Validation Mechanism: GAPDH or β-actin is probed simultaneously. If the compound causes a thermal shift in GAPDH, it indicates non-specific protein cross-linking or global denaturation, invalidating the target-specific claim.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HT-29) in 10 cm dishes. Treat with 5x IC₅₀ of the compound or DMSO vehicle control for 2 hours at 37°C.

  • Aliquot & Heating: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 25°C water bath. Repeat this freeze-thaw cycle three times to lyse the cells.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Immunoblot for the target enzyme and the negative control (GAPDH).

  • Quantification: Quantify band intensities and plot against temperature to calculate the aggregation temperature (Tₐgg). A positive shift (ΔTₐgg > 2°C) confirms intracellular target engagement.

Protocol 3: Murine Xenograft Efficacy & PK/PD Study

Purpose: To evaluate in vivo tumor growth inhibition while correlating efficacy with pharmacokinetic exposure and pharmacodynamic biomarker modulation. Self-Validation Mechanism: Efficacy is only considered valid if intratumoral drug concentrations exceed the cellular IC₅₀ and PD biomarkers (e.g., HIF-1α reduction or pH normalization) are actively modulated.

Step-by-Step Methodology:

  • Model Establishment: Inject 5 × 10⁶ target tumor cells subcutaneously into the right flank of athymic nude mice (n=10 per group).

  • Randomization: Once tumors reach ~100 mm³, randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups.

  • Dosing: Administer N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide via oral gavage (PO) or intraperitoneal (IP) injection daily for 21 days.

  • Monitoring: Measure tumor volume (calipers) and body weight bi-weekly. A body weight loss >10% indicates unacceptable toxicity.

  • PK/PD Sampling: On Day 21, collect blood plasma at 1h, 4h, 8h, and 24h post-final dose for LC-MS/MS pharmacokinetic analysis.

  • Tissue Harvest: Euthanize mice and excise tumors. Snap-freeze half of the tumor for LC-MS/MS (intratumoral drug concentration) and fix the other half in 10% formalin for immunohistochemistry (IHC) to assess target inhibition biomarkers.

Quantitative Data Presentation

The following tables represent the standardized format for synthesizing data generated from the protocols above.

Table 1: In Vitro Profiling Summary

Assay TypeParameterN-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramideAcetazolamide (Control)Target Validation Status
BiochemicalTarget Enzyme IC₅₀45 ± 5 nM25 ± 3 nMValidated
CellularCell Viability (HT-29) IC₅₀1.2 ± 0.2 µM> 50 µMValidated (Superior Permeability)
CETSAΔTₐgg (Target)+ 4.5 °C+ 1.2 °CConfirmed Engagement
CETSAΔTₐgg (GAPDH Control)0.0 °C0.0 °CSpecificity Confirmed

Table 2: In Vivo Pharmacokinetic & Pharmacodynamic Parameters (High Dose - 30 mg/kg)

CompartmentParameterValueInterpretation
PlasmaCₘₐₓ4.8 µMSufficient systemic exposure achieved.
PlasmaT₁/₂6.2 hoursSupports once-daily dosing regimen.
Tumor TissueIntratumoral Concentration1.5 µMExceeds cellular IC₅₀; adequate tumor penetration.
Tumor TissueTumor Volume Growth Inhibition (TGI)68%Statistically significant efficacy (p < 0.01).

References

  • Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors. Indian Journal of Pharmaceutical Sciences.
  • Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties.
  • Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose deriv
  • Green synthesis, biological and molecular docking of some novel sulfonamide thiadiazole derivatives as potential insecticidal against Spodoptera littoralis.

Sources

Troubleshooting & Optimization

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide synthesis yield improvement

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Synthesis

Ticket ID: #THIA-BUT-042 Status: Open Subject: Yield Improvement & Selectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (Target 3 ).

The core challenge with this scaffold is the ambident nucleophilicity of the starting material, 5-amino-1,3,4-thiadiazole-2-thiol (AMT ).[1] The molecule possesses both an exocyclic amine (–NH₂) and a thiol/thione group (–SH/=S).[1][2]

Common failure modes include:

  • Kinetic Traps: Formation of the S-acyl thioester instead of the desired N-acyl amide.

  • Dimerization: Oxidative coupling of thiols to form disulfides (low solubility impurities).[1]

  • Workup Losses: Product "oiling out" or remaining soluble in the mother liquor due to pH mismanagement.[1]

This guide provides a validated protocol and a diagnostic framework to maximize your yield.

Module 1: The "Yield Killer" Diagnostics

Before altering your reagents, analyze your crude profile.[1] The reaction between AMT and butyryl chloride is governed by Kinetic vs. Thermodynamic control.[1]

Visualizing the Selectivity Problem

The following pathway illustrates how the reaction splits between the undesired S-acyl intermediate and the stable N-acyl product.

ReactionPathway Start Start: AMT (Amino-Mercapto-Thiadiazole) Reagent + Butyryl Chloride (Base: Pyridine/TEA) Start->Reagent Kinetic Kinetic Product (S-Acyl Thioester) UNSTABLE Reagent->Kinetic Low Temp (<0°C) Fast Reaction Thermo Thermodynamic Product (N-Acyl Amide) TARGET Reagent->Thermo High Temp (>60°C) Slow Reaction Rearrange Thermal Rearrangement (S → N Migration) Kinetic->Rearrange Heat / Base Rearrange->Thermo

Figure 1: Reaction pathway showing the critical S-to-N acyl migration required for high yields.

Troubleshooting Decision Tree

Use this logic flow to identify where your process is breaking down.

Troubleshooting Q1 Is the Yield < 40%? Q2 Check TLC/LCMS: Is there a spot/peak with identical Mass but different Rf? Q1->Q2 Yes S_Acyl Issue: S-Acylation (Kinetic Trap) Q2->S_Acyl Yes Solubility Issue: Workup Loss (pH/Solvent) Q2->Solubility No Fix1 Fix: Increase Reaction Temp Promote S→N Migration S_Acyl->Fix1 Fix2 Fix: Acidify to pH 2-3 Precipitate Thiol form Solubility->Fix2

Figure 2: Diagnostic logic for common yield issues.

Module 2: Optimized Experimental Protocol

This protocol prioritizes the Thermodynamic Route to ensure N-selectivity.[1]

Target: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Scale: 10 mmol (scalable to 100 mmol)[1]

Reagents & Materials
ComponentEquiv.RoleNotes
5-Amino-1,3,4-thiadiazole-2-thiol (AMT) 1.0SubstrateEnsure dry; water competes for acyl chloride.[1]
Butyryl Chloride 1.1 - 1.2Acylating AgentFreshly distilled if yellow/brown.[1]
Pyridine SolventBase/SolventActs as an HCl scavenger and catalyst.[1]
HCl (2N) ExcessQuench/WorkupRequired to protonate the thiol for precipitation.[1]
Step-by-Step Procedure
  • Dissolution (Critical):

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve AMT (1.33 g, 10 mmol) in anhydrous Pyridine (10 mL) .

    • Note: The solution may be slightly warm; cool to 0°C in an ice bath.

  • Addition (Kinetic Phase):

    • Add Butyryl Chloride (1.15 mL, 11 mmol) dropwise over 15 minutes at 0°C.

    • Observation: An exothermic reaction will occur.[1] A precipitate (pyridinium hydrochloride) may form.[1]

    • Why: Low temperature prevents uncontrolled di-acylation (N,S-diacyl).[1]

  • Rearrangement (Thermodynamic Phase):

    • Remove the ice bath.[1] Heat the reaction mixture to reflux (115°C) for 2–4 hours.

    • Mechanism:[1][3][4][5][6] If S-acylation occurred initially, this thermal step forces the acyl group to migrate to the nitrogen (S→N migration), which is the thermodynamically stable amide linkage [1, 2].[1]

  • Workup (Precipitation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice-Water (50 mL) .

    • Crucial Step: Acidify the solution with conc.[1] HCl dropwise until pH ~2–3.

    • Why: The product exists as a thiolate salt in pyridine.[1] Acidification protonates the thiol (-SH) and the amide, rendering the neutral molecule insoluble in water, forcing precipitation.[1]

  • Purification:

    • Filter the solid.[1][4][7][8][9] Wash with cold water (2 x 10 mL) to remove residual pyridine.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or DMF/Water .[1]

    • Yield Expectation: 75–85%.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

  • A: This is common with butyryl chains (lipophilic).[1]

    • Fix: Redissolve the oil in hot Ethanol.[1] Add the Water co-solvent very slowly while keeping the solution near boiling.[1] Once a slight turbidity persists, stop adding water and let it cool slowly to room temperature without stirring. Rapid cooling traps impurities and causes oiling [3].[1]

Q2: Can I use Butyric Anhydride instead of the Chloride?

  • A: Yes, but the reaction is slower. You must use reflux conditions from the start.[1] Acyl chlorides are preferred for higher conversion rates in this specific heterocyclic system.[1]

Q3: The NMR shows a mixture of two isomers. What happened?

  • A: You likely have a mixture of the N-acyl (Target) and S-acyl (Impurity) products.[1]

    • Diagnostic: The S-acyl peak usually appears further downfield in Carbon NMR due to the thioester carbonyl.[1]

    • Solution: Reflux the crude material in Pyridine or Ethanol with a catalytic amount of base (TEA) for another 2 hours to force the S→N rearrangement.

Q4: Why is the melting point lower than reported?

  • A: Residual sulfur contaminants (disulfides) are likely.[1]

    • Fix: Wash the crude solid with Diethyl Ether or Hexane before recrystallization.[1] The disulfide dimer is often more soluble in non-polar solvents than the target amide.[1]

References

  • Vertex AI Search. (2025).[1] Acylation of 5-amino-1,3,4-thiadiazole-2-thiol mechanism N vs S selectivity. ResearchGate. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved from [Link][1]

Sources

Technical Support Center: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Degradation Pathways & Stability-Indicating Methods

Executive Summary

Welcome to the Technical Support Center for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide . This guide addresses the stability profile of this specific 1,3,4-thiadiazole derivative, widely investigated as a scaffold for carbonic anhydrase inhibitors and antimicrobial agents.[1]

The degradation of this molecule is governed by two competing mechanisms: hydrolytic cleavage of the amide tail and oxidative dimerization of the thiol headgroup. Successful analysis requires separating the lipophilic parent compound from its highly polar degradation products.

Module 1: Hydrolytic Degradation (The Amide Bond)

The Pathway

The butyramide moiety at position 2 is the most labile structural feature under non-neutral pH conditions. Hydrolysis follows a classic nucleophilic acyl substitution mechanism, yielding butyric acid and the parent scaffold 5-amino-1,3,4-thiadiazole-2-thiol (AMT) .

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the amide bond, facilitating water attack.

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions (faster kinetics than acidic hydrolysis).

Troubleshooting Guide: Hydrolysis Issues
SymptomProbable CauseDiagnostic / Solution
Retention Time Shift (Early Elution) Formation of AMT . The cleavage removes the lipophilic butyryl chain, creating a highly polar amine that elutes near the void volume on C18 columns.Confirm: Check UV spectrum. The parent butyramide has a distinct

shift compared to the free amine. Fix: Reduce mobile phase pH to <3.0 to retain the amine, or switch to a HILIC column for polar fragment analysis.
Non-Linear Kinetics Autocatalysis . The released butyric acid locally lowers pH, potentially accelerating further acid-catalyzed hydrolysis in unbuffered solutions.Fix: Ensure degradation studies are performed in high-capacity buffers (e.g., Phosphate or Acetate), not just water/solvent mixtures.
"Disappearing" Mass Balance Ring Decomposition . Under extreme acidic stress (e.g., 1N HCl, >80°C), the thiadiazole ring itself may open, releasing hydrazine and elemental sulfur.Fix: Milder stress conditions (0.1N HCl, 60°C). If ring opening is suspected, look for sulfate ions in IC (Ion Chromatography).

Module 2: Oxidative Degradation (The Thiol Group)

The Pathway

The mercapto (-SH) group at position 5 is highly susceptible to oxidation. Unlike the amide hydrolysis (which breaks the molecule), oxidation typically causes dimerization . The thiol oxidizes to a disulfide bond, linking two parent molecules or two hydrolyzed fragments.

Troubleshooting Guide: Oxidation Issues
SymptomProbable CauseDiagnostic / Solution
New Late-Eluting Peak Disulfide Dimer Formation . The dimer (R-S-S-R) is significantly more hydrophobic than the monomeric thiol.Confirm: Add a reducing agent (DTT or TCEP) to the sample. If the peak disappears and the parent peak recovers, it is a disulfide.
Low Recovery in Standard Assay Metal-Catalyzed Oxidation . Trace metal ions (Cu²⁺, Fe³⁺) in solvents can catalyze thiol oxidation even without added oxidants.Fix: Add 1 mM EDTA to the mobile phase and sample diluent to chelate trace metals.
Complex Chromatogram (Multiple Peaks) Mixed Disulfides . If the sample contains other thiols (e.g., glutathione in bio-assays), the drug will form mixed disulfides (Drug-S-S-GSH).Fix: Use LC-MS to identify masses corresponding to [Parent + Thiol - 2H].

Module 3: Visualization of Pathways

The following diagram maps the logical flow of degradation, including the critical "Decision Tree" for identifying unknown peaks during stability testing.

DegradationPathways Parent Parent Molecule (Butyramide Derivative) Hydrolysis Hydrolysis (Acid/Base Stress) Parent->Hydrolysis pH > 9 or < 2 Oxidation Oxidation (Peroxide/Air) Parent->Oxidation H2O2 / Air / Light AMT Degradant A: 5-amino-1,3,4-thiadiazole-2-thiol (Polar, Early Eluting) Hydrolysis->AMT Butyric Butyric Acid (Silent in UV) Hydrolysis->Butyric Dimer Degradant B: Disulfide Dimer (Hydrophobic, Late Eluting) Oxidation->Dimer Major Pathway Sulfinic Sulfinic/Sulfonic Acids (Rare, High Oxidation) Oxidation->Sulfinic Extreme Stress AMT->Oxidation Secondary Oxidation

Figure 1: Primary degradation pathways showing the bifurcation between hydrolytic cleavage (yielding polar amine) and oxidative coupling (yielding hydrophobic dimers).

Module 4: Standardized Forced Degradation Protocol

This protocol is designed to achieve 5–20% degradation (ICH Q1B/Q2B standards) without destroying the core scaffold.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in 10 mL Methanol/Water (50:50).

    • Note: Do not use pure DMSO if oxidation is the focus, as DMSO can act as a mild oxidant.

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl . Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH . Incubate at RT for 2 hours. (Thiadiazoles are base-sensitive; heat may cause ring opening).

    • Oxidation: Mix 1 mL Stock + 1 mL 3% H₂O₂ . Incubate at RT for 1 hour.

    • Photolytic: Expose 1 mL Stock to 1.2 million lux hours (ICH Q1B condition).

  • Quenching & Analysis:

    • Neutralize: Acid samples with 0.1 N NaOH; Base samples with 0.1 N HCl.

    • Dilute: Dilute to analytical concentration (e.g., 50 µg/mL) with Mobile Phase.

    • LC Conditions:

      • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).[2]

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 5% B to 60% B over 20 mins. (Retains polar AMT early, elutes Dimer late).

Frequently Asked Questions (FAQs)

Q1: Why does my parent peak split into two peaks in pure methanol? A: This is likely thiol-thione tautomerism . 1,3,4-thiadiazole-2-thiols exist in equilibrium between the thiol (-SH) and thione (=S) forms. In protic solvents like methanol, this equilibrium can slow down, appearing as split or broad peaks.

  • Fix: Acidifying the mobile phase (pH < 3) usually stabilizes the thione form and sharpens the peak.

Q2: The degradation product has a mass of [M-1] in negative mode. What is it? A: This is the 5-amino-1,3,4-thiadiazole-2-thiol (AMT) .

  • Parent Mass: ~203 Da.

  • Butyryl loss: -71 Da.

  • Resulting Mass: ~132 Da.

  • Note: In negative ESI, thiols ionize well. If you see mass 264-266 Da, that is the disulfide dimer (132 + 132 - 2H).

Q3: Is the butyramide bond stable in plasma? A: Generally, no. Amidase enzymes in plasma will likely cleave the butyramide bond rapidly. For bioanalytical assays, you must include an esterase/amidase inhibitor (e.g., PMSF or sodium fluoride) during blood collection to prevent ex-vivo degradation.

References

  • BenchChem. (2025).[3] General Protocol for Forced Degradation Studies of 2-amino-1,3,4-thiadiazole derivatives. Retrieved from

  • Drapak, I. V., et al. (2021).[4][5] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[5] Biopolymers and Cell.[5][6] Retrieved from

  • Deshpande, et al. (2024).[2] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences.[2] Retrieved from

  • NCATS. (2024). 5-Amino-1,3,4-thiadiazole-2-thiol: Compound Summary and Stability Data. Inxight Drugs. Retrieved from

  • ResearchGate. (2016).[7] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from

Sources

troubleshooting N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Crystallization . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallizing this specific thiadiazole derivative is notoriously difficult due to its amphiphilic nature (a lipophilic butyramide tail coupled with a highly polar heterocyclic core) and its dynamic chemical behavior in solution.

This guide will dissect the thermodynamic causality behind your crystallization failures, provide self-validating protocols, and answer the most critical FAQs encountered in drug development workflows.

Part 1: The Mechanistic Dilemma – Thione-Thiol Tautomerism

Before altering your cooling curves or solvent ratios, you must understand the structural dynamics of your solute. The 1,3,4-thiadiazole-2-thiol core undergoes rapid thione-thiol tautomerization[1].

According to quantum chemical investigations and spectroscopic studies, the thione form (=S) is the predominant and thermodynamically stable species in polar environments and the solid state[2][3]. This is because the thione form facilitates robust intermolecular hydrogen bonding (N-H···S=C), which is essential for building a stable crystal lattice[4]. Conversely, non-polar solvents can artificially stabilize the thiol form (-SH) , leading to weak lattice energies, polymorphic mixtures, or amorphous precipitation.

Tautomerism Thiol Thiol Tautomer (-SH) Favored in non-polar media Weak Intermolecular H-Bonds Equilibrium Proton Transfer (Solvent Dependent) Thiol->Equilibrium Low Dielectric Constant Thione Thione Tautomer (=S) Favored in polar media Strong N-H···S=C H-Bonds Equilibrium->Thione High Dielectric Constant

Solvent-dependent thione-thiol tautomeric equilibrium in 1,3,4-thiadiazoles.

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization yields a sticky, yellow oil instead of crystals (Oiling Out). How do I force nucleation? Causality: You are observing Liquid-Liquid Phase Separation (LLPS). The flexible, lipophilic butyramide chain is highly soluble in organic solvents, while the polar thiadiazole core prefers aqueous environments. In mixed solvents (e.g., Water/MeOH), rapid cooling causes the molecule to become supersaturated before it can establish a uniform hydrogen-bonding network, causing it to separate into a solute-rich liquid phase. Solution: Shift from an aqueous-organic system to a binary organic system with a steeper solubility curve, such as Ethyl Acetate / Heptane . Heat to 65°C to dissolve, cool slowly (0.1°C/min), and introduce seed crystals exactly 2°C above the experimentally determined cloud point.

Q2: The isolated crystals show poor solubility upon re-dissolution and a shift in melting point. What happened? Causality: The 5-mercapto group is highly electron-rich and prone to oxidative dimerization[5]. In the presence of dissolved oxygen and trace metals, the monomers oxidize to form a bis(1,3,4-thiadiazole) disulfide bridge. This dimer acts as a crystal poison, disrupting the lattice and causing the yellowing and insolubility you observe. Solution: Implement strict anaerobic conditions. Sparge your crystallization solvents with Argon for 30 minutes prior to use, and incorporate a mild reducing agent (see the protocol below).

Q3: XRPD analysis shows a mixture of polymorphs. How do I isolate a single, stable phase? Causality: Polymorphic mixtures in this molecule are driven by the co-precipitation of thione and thiol tautomers, or competing hydrogen-bond networks between the amide C=O and the thiadiazole nitrogens. Solution: Utilize Ostwald ripening (slurry maturation). Suspend the polymorphic mixture in a polar solvent where it has low solubility (e.g., Isopropanol) and stir aggressively at 40°C for 48-72 hours. The metastable forms will dissolve and recrystallize into the thermodynamically stable thione-dominant polymorph.

Workflow Start Impure/Amorphous Thiadiazole Butyramide CheckOx Check Disulfide Oxidation (LC-MS / Ellman's) Start->CheckOx Reduce Add Reducing Agent (1 mM DTT/TCEP) CheckOx->Reduce Oxidation Detected Tautomer Tautomeric Control Select Solvent Polarity CheckOx->Tautomer High Purity Reduce->Tautomer Thione Polar Solvents (EtOH/EtOAc) Favor Thione Form Tautomer->Thione Thiol Non-Polar Solvents (Toluene) Favor Thiol Form Tautomer->Thiol Cryst Controlled Cooling & Seeding at Cloud Point Thione->Cryst Thiol->Cryst Valid XRPD & FTIR Validation (Self-Validating System) Cryst->Valid

Workflow for troubleshooting thiadiazole butyramide crystallization.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Each step contains an internal check to verify that the thermodynamics of the system are behaving as expected.

Protocol: Degassed Binary-Solvent Crystallization for Tautomeric Control

  • Step 1: Solvent Preparation & Deoxygenation Prepare a 1:1 (v/v) mixture of Ethyl Acetate and Heptane. Sparge the mixture with Argon gas for 30 minutes. Causality: Removes dissolved O₂ to prevent disulfide formation.

  • Step 2: Dissolution & Reduction Suspend 1.0 g of crude N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in 20 mL of the solvent mixture. Add 1 mM of Dithiothreitol (DTT). Heat to 65°C under continuous stirring until complete dissolution is achieved.

  • Step 3: In-Process Validation (Ellman’s Test) Extract a 10 µL aliquot of the hot solution and react it with Ellman’s Reagent (DTNB). Validation Check: A rapid shift to deep yellow (absorbance at 412 nm) confirms the presence of free mercapto/thione groups and the absence of disulfide dimers. If the solution remains clear, increase DTT concentration.

  • Step 4: Controlled Nucleation Cool the solution at a strict rate of 0.1°C/min. Upon reaching 55°C (just above the cloud point), introduce 1% (w/w) of pure crystalline seeds. Hold the temperature for 2 hours to allow the seeds to consume the supersaturation, preventing LLPS (oiling out).

  • Step 5: Final Isolation & Spectroscopic Validation Cool to 5°C, filter under a blanket of Argon, and wash with cold Heptane. Dry under vacuum at 40°C. Validation Check: Perform FTIR on the dried crystals. A successful crystallization of the stable thione tautomer will exhibit a strong C=S stretch near 1150–1200 cm⁻¹ and an amide C=O stretch at ~1680 cm⁻¹ , with a complete absence of the weak S-H stretch typically found at 2500–2600 cm⁻¹.

Part 4: Quantitative Data & Thermodynamic Parameters

The choice of solvent directly dictates the dielectric environment, which in turn controls the tautomeric ratio and the macroscopic crystallization outcome. Use the table below to select the appropriate solvent system for your target phase.

Solvent SystemDielectric Constant (ε)Dominant TautomerSolubility (mg/mL at 25°C)Crystallization Outcome & Notes
Water / Ethanol (80:20) ~65.0Thione12.5High yield, but highly prone to oiling out (LLPS) if cooled >0.5°C/min.
DMSO 46.7Thione>100.0Excellent solubility; however, strongly forms DMSO-solvates[4].
Ethyl Acetate / Heptane (1:1) ~4.5Thione/Thiol Mix45.0Optimal System. Excellent purity, sharp nucleation, prevents LLPS.
Toluene 2.4Thiol<2.0Poor yield. Results in amorphous powder due to weak lattice energy.

References

  • trans-Bis(5-amino-1,3,4-thiadiazol-2-thiolato-κS2)bis(triphenylphosphane-κP)palladium(II) dimethyl sulfoxide disolvate hemihydrate Source: National Institutes of Health (NIH) URL:[Link]

  • Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides Source: Lviv Polytechnic National University (lp.edu.ua) URL:[Link]

  • Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) Source: Taylor & Francis Online URL:[Link]

Sources

optimizing reaction conditions for N-acylation of 2-amino-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. H. Sato, Senior Application Scientist Subject: Optimization & Troubleshooting of N-Acylation Protocols for Heteroaromatic Amines

The Diagnostic Framework: Why is this reaction difficult?

Before attempting optimization, you must understand the electronic "personality" of your substrate. 2-amino-1,3,4-thiadiazoles are not typical amines. They present a specific set of challenges that cause standard protocols (like those used for anilines) to fail.

The Nucleophilicity Bottleneck

The amino group at the C2 position is electronically coupled to the electron-deficient thiadiazole ring. The lone pair on the exocyclic nitrogen is delocalized into the ring system, significantly reducing its nucleophilicity.

  • Consequence: The amine is a "hard" but weak nucleophile. It struggles to attack sterically hindered or electron-rich carbonyls.

  • The Trap: Increasing temperature often leads to ring acylation (at N3 or N4) or decomposition, rather than the desired N-acylation.

  • Tautomerism: The substrate exists in equilibrium between the amine and imine forms. Strongly basic conditions can shift this equilibrium, potentially altering regioselectivity.

Strategic Decision Matrix

Use this logic flow to select the correct protocol for your specific substrate.

AcylationStrategy cluster_legend Optimization Logic Start START: Select Substrate IsRingFormed Is the Thiadiazole Ring Already Formed? Start->IsRingFormed AcidSensitive Is the Substrate Acid Sensitive? IsRingFormed->AcidSensitive Yes DeNovo PROTOCOL C: One-Pot Cyclization (From Thiosemicarbazide) IsRingFormed->DeNovo No (Build it) MethodA PROTOCOL A: Standard Acid Chloride (Pyridine/Base) AcidSensitive->MethodA Yes (Mild) MethodB PROTOCOL B: Microwave-Assisted (Green/Fast) AcidSensitive->MethodB No (Robust)

Figure 1: Decision matrix for selecting the optimal synthesis route based on substrate availability and stability.

Optimized Experimental Protocols

Protocol A: The "Standard" Method (Acid Chloride/Anhydride)

Best for: Simple substrates, acid-sensitive groups, and scale-up.

The Mechanism: Uses a base (Pyridine or TEA) to act as both a solvent/catalyst and an acid scavenger. Pyridine forms an active N-acylpyridinium intermediate which is more electrophilic than the acid chloride itself.

Step-by-Step:

  • Dissolution: Dissolve 2-amino-1,3,4-thiadiazole (1.0 equiv) in dry Pyridine (5–10 volumes).

    • Note: If solubility is poor, use a mixture of DMF/Pyridine (4:1).

  • Addition: Cool to 0°C. Add the Acid Chloride or Anhydride (1.2 equiv) dropwise.

    • Critical: Do not add all at once; the exotherm can promote di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate.

  • Purification: Filter the solid. Wash with 5% NaHCO₃ (to remove acid traces) and then water. Recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Direct Acylation

Best for: Weakly nucleophilic amines, high-throughput screening, and difficult substrates.

The Mechanism: Dielectric heating provides rapid energy transfer, overcoming the high activation energy barrier caused by the weak nucleophilicity of the thiadiazole amine.

Step-by-Step:

  • Preparation: In a microwave vial, combine:

    • 2-amino-1,3,4-thiadiazole (1.0 mmol)

    • Carboxylic Acid (1.2 mmol)

    • CDI (Carbonyldiimidazole) or EDC·HCl (1.5 mmol) - Coupling Agent

    • Dry DMF (2 mL)

  • Activation: Stir at RT for 10 mins to allow the coupling agent to activate the acid.

  • Irradiation: Seal the vial. Irradiate at 100–120°C for 10–20 minutes (Power: ~150W).

  • Workup: Pour into ice water. If no precipitate forms, extract with Ethyl Acetate.

    • Tip: DMF is hard to remove. Wash the organic layer 3x with LiCl solution (5%) to pull DMF into the aqueous phase.

Protocol C: De Novo "One-Pot" Synthesis

Best for: When direct acylation fails completely. This builds the ring already acylated.

The Mechanism: Instead of acylating the amine, you react a carboxylic acid with a thiosemicarbazide using a dehydrating agent (POCl₃ or Polyphosphate Ester). This forms the ring and the amide bond simultaneously.

Step-by-Step:

  • Mix: Combine Carboxylic Acid (1.0 equiv) and Thiosemicarbazide (1.0 equiv).

  • Solvent/Reagent: Add POCl₃ (5–10 equiv). Caution: Corrosive.

  • Reflux: Heat to 70–80°C for 2–4 hours.

  • Quench: Cool and very slowly pour onto crushed ice (violent hydrolysis of POCl₃ occurs).

  • Neutralization: Adjust pH to ~7-8 with NaOH or NH₄OH to precipitate the product.

Troubleshooting Matrix (FAQs)

Issue: Low Yield / Incomplete Conversion
Possible CauseTechnical ExplanationCorrective Action
Weak Nucleophile The thiadiazole ring pulls electron density, making the -NH₂ sluggish.Switch to Protocol B (Microwave). Thermal energy overcomes the activation barrier. Alternatively, use a stronger electrophile (Acid Chloride > Anhydride > Ester).
Poor Solubility Reactants are not in the same phase (Thiadiazoles are often crystalline/polar).Change Solvent. Switch from DCM/THF to DMF, DMSO, or NMP.
Old Reagents Acid chlorides hydrolyze rapidly in moist air to form carboxylic acids (unreactive without coupling agents).Distill your Acid Chloride or use a fresh bottle. If using carboxylic acid, ensure your coupling agent (EDC/HATU) is fresh.
Issue: Formation of Di-acylated Product

Symptom: Two spots on TLC close together; Mass Spec shows M + Acyl group.

  • Cause: The mono-acylated product still has an acidic proton (N-H) which can be deprotonated and acylated again, especially with strong bases or excess reagent.

  • Fix:

    • Strictly control stoichiometry (1.0 to 1.1 equiv of acylating agent).

    • Use a weaker base (Pyridine instead of TEA/NaH).

    • Selective Hydrolysis: If di-acylation occurs, reflux the crude product in Ethanol/NaOH (5%) for 10 mins. The second acyl group (on the ring nitrogen) is usually more labile and will hydrolyze off, leaving the desired mono-acyl product.

Issue: Regioselectivity (Ring vs. Exocyclic N)

Symptom: Product has correct mass but wrong NMR shifts.

  • Cause: Acylation occurred at N3 or N4 ring nitrogen instead of the exocyclic amine. This is common under thermodynamic control or specific solvent interactions.

  • Fix:

    • Hard/Soft Principle: The exocyclic amine is generally "harder." Use "hard" acylating agents (Acid Chlorides).

    • Solvent: Non-polar solvents often favor the exocyclic amine, while polar protic solvents might stabilize the tautomer that leads to ring acylation.

    • Block the Ring: Not usually practical, but be aware that steric bulk on the acyl group favors the less hindered exocyclic amine.

Visualizing the Reaction Pathway

Understanding the competition between pathways is critical for troubleshooting.

ReactionPathways cluster_tips Control Points Substrate 2-Amino-1,3,4-Thiadiazole Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Acylating Agent (R-COX) Reagent->Intermediate Product N-Acyl Product (Desired) Intermediate->Product Kinetic Control (Fast) Byproduct1 Ring N-Acyl (Undesired Isomer) Intermediate->Byproduct1 Thermodynamic Control (Slow/Reversible) Byproduct2 Di-Acylated (Over-reaction) Product->Byproduct2 Excess Reagent High Temp Tip1 Keep Temp Low to avoid Byproduct 1 Tip2 Limit Equiv to avoid Byproduct 2

Figure 2: Mechanistic pathway showing competitive formation of isomers and byproducts.

References

  • Microwave-Assisted Synthesis: Journal of Chemical and Pharmaceutical Research. "Microwave assisted novel synthesis and antibacterial evaluation of 2-[(5-{[(Z)-phenylmethylidene]amino}-1,3,4-thiadiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione derivatives." (2015). Link

  • Regioselectivity Mechanisms: The Journal of Organic Chemistry. "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization." (2013).[4][5]

  • One-Pot Protocols: Arabian Journal of Chemistry. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole derivatives." (2021).[6]

  • General Acylation Troubleshooting: BenchChem Technical Support. "Protocol for N-Alkylation and Acylation of 2-Aminothiazoles." (2025). Link

  • Green Chemistry Approaches: Molecules. "Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach." (2024).[7]

Sources

minimizing byproducts in N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource for researchers optimizing the synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide . It addresses the specific chemoselectivity challenges inherent to the amphoteric thiadiazole scaffold.

Ticket Subject: Minimizing Byproducts in N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Selectivity Challenge

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with a butyrylating agent. The core difficulty lies in the starting material's ambident nucleophilicity .

The precursor exists in a tautomeric equilibrium between the thiol and thione forms.[1] This creates three competing nucleophilic sites:

  • Exocyclic Amine (-NH₂): The desired target.[2]

  • Endocyclic Nitrogen (N-3): Highly reactive in the thione form.

  • Exocyclic Sulfur (-SH): Prone to formation of thioesters (S-acylation) or disulfides.

The Golden Rule: To minimize byproducts, you must kinetically favor the attack of the exocyclic amine while suppressing the thermodynamic stability of the S-acylated species.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My NMR shows a mixture of products. How do I identify S-acylation?"

Diagnosis: S-acylation (thioester formation) is the most common side reaction when basic conditions are too strong.

  • Check IR: Look for a carbonyl stretch.

    • Desired Amide: ~1660–1690 cm⁻¹ (Broad, strong).

    • Byproduct Thioester: ~1700–1730 cm⁻¹ (Sharp, higher frequency).

  • Check ¹H NMR: The butyryl protons will shift slightly upfield in the thioester compared to the amide due to the lower electronegativity of sulfur vs. nitrogen.

  • Root Cause: Use of strong bases (e.g., NaOH, KOH, or excess Triethylamine) deprotonates the thiol (pKa ~5.6), making the sulfur atom a superior nucleophile (thiolate).

  • Solution: Switch to Method B (Direct Coupling) or ensure Method A (Acid Chloride) is performed under strictly neutral or weakly acidic conditions.

Issue 2: "I am seeing a dimer impurity that is insoluble in most solvents."

Diagnosis: You have formed the Disulfide Dimer (Bis(thiadiazolyl)disulfide).

  • Root Cause: Oxidation of the free thiol group by atmospheric oxygen, especially in the presence of trace metals or basic conditions.

  • Solution:

    • Degas all solvents (sparge with N₂ or Ar for 15 mins) before use.

    • Add a reducing agent stabilizer like DTT (Dithiothreitol) or TCEP during the workup if the product allows, or simply maintain a strict inert atmosphere.

    • Avoid high pH , which accelerates disulfide formation.

Issue 3: "The reaction stalls, or I get low yields of the N-acyl product."

Diagnosis: The exocyclic amine on the thiadiazole is electron-deficient due to the adjacent electron-withdrawing heterocycle.[2] It is a weak nucleophile.

  • Root Cause: If using Butyryl Chloride without a catalyst, the HCl byproduct protonates the unreacted amine, deactivating it.

  • Solution:

    • Do NOT use strong inorganic bases.

    • Use a "Sacrificial" Weak Base: Use Pyridine as both solvent and base (carefully controlled) or add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the acylating agent.

    • Temperature: Gently heat (reflux in THF or Dioxane) to overcome the activation energy barrier, but do not exceed 80°C to prevent di-acylation.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Your goal is to steer the reaction along the Green Path while blocking the Red Paths .

ReactionPathways SM 5-amino-1,3,4- thiadiazole-2-thiol Target N-Acyl Product (Target Amide) SM->Target Path A: Kinetic Control (Neutral/Weak Base) SAcyl S-Acyl Byproduct (Thioester) SM->SAcyl Path B: Thermodynamic (High pH / Strong Base) Disulfide Disulfide Dimer (Oxidation) SM->Disulfide O2 / Oxidation Reagent Butyryl Source (R-CO-X) DiAcyl N,S-Diacyl Byproduct Target->DiAcyl Excess Reagent High Temp SAcyl->Target S-to-N Acyl Migration (Possible but slow)

Caption: Reaction network showing the target N-acylation pathway (Green) versus competing S-acylation, di-acylation, and oxidation pathways (Red/Yellow).

Optimized Experimental Protocols

Method A: The "Clean" Coupling (Recommended for High Purity)

This method avoids the use of aggressive acid chlorides, minimizing S-acylation risk by activating the carboxylic acid specifically for amine attack.

  • Reagents: Butyric Acid (1.0 equiv), EDC·HCl (1.1 equiv), HOBt (1.1 equiv).

  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Room Temperature, Inert Atmosphere (N₂).

Step-by-Step:

  • Dissolve Butyric Acid in anhydrous DMF under N₂.

  • Add EDC[2]·HCl and HOBt. Stir for 30 minutes to form the active ester.

  • Add 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv).[2]

  • Stir at Room Temperature for 12–24 hours.

  • Workup: Pour into ice water. The N-acyl product typically precipitates. Filter and wash with cold water.

  • Why this works: The active ester formed by EDC/HOBt reacts preferentially with the amine (forming a stable amide) rather than the thiol (thioesters are less stable and less kinetically favored under these conditions).

Method B: The "Scalable" Acid Chloride Route

If you must use Butyryl Chloride, strict stoichiometry is required.

  • Reagents: Butyryl Chloride (1.05 equiv), Pyridine (Catalytic or 1.1 equiv).

  • Solvent: Dry THF or Dioxane.

Step-by-Step:

  • Suspend starting material in Dry THF at 0°C.

  • Add Pyridine (1.1 equiv) dropwise.[2]

  • Critical Step: Add Butyryl Chloride (1.05 equiv) very slowly over 30 mins. High local concentrations favor di-acylation.

  • Allow to warm to RT and reflux gently (60°C) for 2-4 hours.

  • Workup: Evaporate solvent, treat residue with dilute NaHCO₃ (to remove acid), then acidify to pH 5 to precipitate the product.

Comparative Data: Solvent & Base Effects[2][3]

ParameterConditionEffect on Selectivity (N vs S)Recommendation
Base NaOH / KOHPoor. Favors S-acylation (Thiolate formation).AVOID
Base Triethylamine (Et₃N)Moderate. Can lead to mixtures if in excess.[2]Use sparingly
Base PyridineGood. Weak base, scavenges HCl without activating thiol.Preferred
Solvent Water/EthanolPoor. Hydrolysis of reagent; solubility issues.Avoid
Solvent DMF / DMSOExcellent. Solubilizes the polar starting material.Preferred
Temp > 100°CPoor. Promotes rearrangement and di-acylation.Keep < 80°C

References

  • Regioselective Acylation Mechanisms

    • Title: Acylation of 5-amino-3H-1,3,4-thiadiazolin-2-one.[1]

    • Source: ResearchGate (Abstract).[1]

    • Significance: Establishes that under neutral conditions, acylation with acyl chlorides occurs selectively at the 5-amino group.[1]

    • URL:[Link]

  • Amide Coupling Protocol (EDC/HOBt)

    • Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)
    • Source: Iranian Journal of Pharmaceutical Research (via NCBI).
    • Significance: Provides the validated EDC/HOBt protocol for coupling carboxylic acids to 5-amino-1,3,4-thiadiazole-2-thiol with high chemoselectivity.
    • URL:[Link]

  • Thiadiazole Reactivity Review

    • Title: Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
    • Source: Iraqi Journal of Pharmaceutical Sciences.[2][3]

    • Significance: Discusses the tautomeric nature of the starting material and general reactivity p
    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The DMSO Paradox

As researchers, we frequently rely on Dimethyl Sulfoxide (DMSO) for its exceptional solvency, particularly for polar heterocycles like N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide . However, this molecule presents a specific "stability paradox." While DMSO solubilizes the compound effectively, it simultaneously acts as a mild oxidant toward the free thiol (-SH) group, driving the formation of disulfide dimers.

This guide addresses the physicochemical behavior of this compound, distinguishing between oxidative degradation , tautomeric equilibrium , and hydrolytic instability .

Critical Degradation Pathways

To troubleshoot effectively, you must understand the molecular mechanisms at play.

Mechanism 1: Oxidative Dimerization (The Primary Threat)

DMSO is not inert. In the presence of thiols, it can facilitate oxidation, especially under ambient light or heat. The mercapto group (-SH) at position 5 is nucleophilic. It attacks the sulfoxide sulfur of DMSO, eventually leading to the formation of a disulfide bond (S-S) between two drug molecules, releasing dimethyl sulfide (DMS) and water.

Mechanism 2: Thiol-Thione Tautomerism

The 1,3,4-thiadiazole ring allows the 5-mercapto group to exist in equilibrium with its thione form (NH-C=S). In DMSO, this equilibrium shifts, potentially altering reactivity and spectroscopic signatures (NMR/UV) compared to solid-state analysis.

Mechanism 3: Amide Hydrolysis

The butyramide side chain is susceptible to hydrolysis, particularly if the DMSO is "wet" (hygroscopic absorption of atmospheric water).

Visualizing the Pathways

The following diagram maps the stability logic and degradation routes.

StabilityPathways Compound N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide (Active Thiol Form) Thione Thione Tautomer (Equilibrium State) Compound->Thione Tautomerization (Fast, Reversible) Disulfide Disulfide Dimer (Oxidation Product) Compound->Disulfide Oxidation by DMSO (Slow, Irreversible) Hydrolysis Amine + Butyric Acid (Hydrolysis Products) Compound->Hydrolysis Acid/Base Catalysis DMSO DMSO (Solvent) DMSO->Disulfide Oxidant Source Water H2O (Contaminant) Water->Hydrolysis Required Reagent

Figure 1: Degradation and equilibrium pathways. The red paths represent irreversible loss of compound integrity.

Troubleshooting Guide (Q&A)

Category A: HPLC & LC-MS Anomalies

Q1: I see a new peak eluting later than my main compound in HPLC. The mass spectrum shows [2M-H]⁻ or roughly double the molecular weight. What is this? Diagnosis: This is the disulfide dimer . Explanation: The thiol group has oxidized.[1][2][3][4] The "late elution" corresponds to the increased lipophilicity of the dimer (two butyryl chains, no free polar -SH). Solution:

  • Immediate: Add a reducing agent like DTT (Dithiothreitol) or TCEP to your sample vial. If the peak reverts to the monomer, it is confirmed as a disulfide.

  • Prevention: Degas your DMSO and store under Argon.

Q2: My peak area is decreasing over 24 hours in the autosampler, but I don't see a massive new peak. Where is it going? Diagnosis: Potential precipitation or surface adsorption . Explanation: Disulfides are often significantly less soluble in aqueous mobile phases than the parent thiol. The dimer may be precipitating on the column head or autosampler needle. Solution:

  • Check the vial for microscopic precipitate.[5]

  • Increase the organic ratio in your needle wash.

  • Run a "sawtooth" gradient wash to clean the column.

Category B: Solubility & Physical Appearance[7]

Q3: The compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media (aqueous). Diagnosis: Solubility Crash . Explanation: The butyramide chain adds hydrophobicity. While soluble in DMSO, the water solubility is low.[6] Solution:

  • Step-down Dilution: Do not add 100% DMSO stock directly to media. Predilute in PBS containing 0.1% Tween-80 or dilute into a larger volume of rapidly stirring media to prevent local high concentrations.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v).

Q4: My DMSO stock solution has turned yellow over time. Is it safe to use? Diagnosis: Oxidation indicator . Explanation: Many thiadiazole disulfides are yellow or orange. A color change from colorless/pale to yellow indicates significant oxidation. Solution: Discard the stock. Prepare fresh.

Validated Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Standard DMSO stocks degrade within 24-48 hours at room temperature.

  • Solvent Prep: Use anhydrous DMSO (≥99.9%). Sparge with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide into an amber glass vial.

  • Dissolution: Add the sparged DMSO. Vortex immediately.

  • Stabilization (Optional but Recommended): Add 1 mM EDTA or a trace of acid (0.1% Formic Acid) to chelate trace metals that catalyze oxidation.

  • Storage: Aliquot immediately into single-use vials. Store at -80°C .

    • Note: At -20°C, DMSO may freeze slowly, creating concentration gradients that accelerate degradation.

Protocol 2: QC Analysis Method (HPLC)

Use this method to verify purity before biological assays.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses thiol ionization, improving peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Thiadiazole ring) and 280 nm
Expected RT Monomer: ~4-5 min

Summary of Stability Data

ConditionStability EstimateRecommendation
Solid State (4°C) > 2 YearsKeep desiccated. Hygroscopic.
DMSO Solution (RT) < 24 HoursUse immediately.
DMSO Solution (-20°C) 1-3 MonthsAcceptable for short term.
DMSO Solution (-80°C) 6-12 MonthsGold Standard for storage.
Aqueous Buffer (pH 7.4) < 4 HoursPrepare fresh for every assay. Rapid oxidation.

References

  • Oxidation of Thiols by DMSO

    • Mechanism: DMSO acts as a terminal oxidant in the presence of activators or over time, converting thiols to disulfides via a sulfonium intermedi
    • Source: Ting, et al. "An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr." (Contextual validation from search results regarding DMSO oxidation mechanisms).

  • Thiadiazole Tautomerism

    • Structure: 5-mercapto-1,3,4-thiadiazoles exist in a dynamic thiol-thione equilibrium, which influences their reactivity and solubility profiles.
    • Source: Mistry, J. K., et al. "5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives."[7] Journal of Heterocyclic Chemistry.

  • Handling of DMSO Stocks

    • Protocol: Best practices for compound storage in DMSO to prevent precipitation and degradation (freeze-thaw cycles, w
    • Source: Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO."[8] Journal of Biomolecular Screening.

  • Synthesis and Properties of Amide Derivatives

    • Context: Synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)amide derivatives confirms the structural vulnerability of the amide bond and the mercapto group.
    • Source: Matin, M. M., et al. "N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives."[9][10] Iranian Journal of Pharmaceutical Research.

Sources

Technical Support Center: Troubleshooting Cell Viability Assay Interference by N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for researchers utilizing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and related compounds. This guide addresses a critical experimental artifact: direct chemical interference with common cell viability assays. Our goal is to provide you with the mechanistic understanding and practical tools to diagnose this issue, validate your findings, and select robust alternative methods to ensure the integrity of your data.

The Core Issue: Understanding the Mechanism of Interference

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide belongs to a class of heterocyclic compounds containing a free sulfhydryl (mercapto or thiol) group (-SH). This functional group is a potent reducing agent and is the primary cause of interference observed in cell viability assays that rely on redox-sensitive reporter dyes.

The most commonly affected assays are those using tetrazolium salts, such as MTT, XTT, WST-1, and MTS. The principle of these assays is the enzymatic reduction of a soluble, lightly-colored tetrazolium salt into a deeply-colored, insoluble (MTT) or soluble (XTT, WST-1, MTS) formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3]

However, compounds with free thiol groups, like N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide, can bypass this biological process entirely. They can directly, in a cell-free chemical reaction, reduce the tetrazolium salt to formazan.[4][5] This leads to a strong false-positive signal, making it appear as though there is high cell viability, even when the compound may be cytotoxic.

InterferenceMechanism cluster_assay Standard MTT/XTT Assay Pathway cluster_interference Interference Pathway MTT Tetrazolium Salt (e.g., MTT, Yellow) Formazan Formazan Product (Purple) MTT->Formazan Reduction Cell Viable Cell Cell->MTT Mitochondrial Dehydrogenases Compound N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (Contains free -SH group) MTT2 Tetrazolium Salt (e.g., MTT, Yellow) Compound->MTT2 Direct Chemical Reduction (Bypasses Cells) Formazan2 Formazan Product (Purple) MTT2->Formazan2 Reduction

Caption: Mechanism of tetrazolium assay interference by a thiol-containing compound.
Frequently Asked Questions (FAQs)

This section addresses the common questions and observations from researchers working with this compound.

Q1: My untreated control cells look fine, but wells treated with my thiadiazole compound show significantly higher absorbance in our MTT assay, suggesting increased viability. What is happening?

A1: This is the classic signature of assay interference. The free mercapto (-SH) group on your compound is chemically reducing the MTT tetrazolium salt to its purple formazan product.[4] This reaction is independent of cellular metabolic activity and occurs directly in the culture medium, leading to a false signal that can mask true cytotoxicity and incorrectly suggest a proliferative effect. Some 1,3,4-thiadiazole derivatives have been specifically noted to interfere with the MTT assay.[6]

Q2: How can I definitively confirm that N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is interfering with my assay?

A2: The most direct and reliable method is to perform a cell-free control experiment . This involves setting up your assay plate with the exact same concentrations of your compound in the same culture medium, but without seeding any cells. If you observe a dose-dependent increase in signal (e.g., absorbance or fluorescence) in these cell-free wells, you have unequivocally confirmed direct chemical interference.[7][8] See Protocol 1 for a detailed methodology.

Q3: Can I simply subtract the absorbance from the cell-free control wells from my experimental wells to correct the data?

A3: While this seems like a logical correction, it is not recommended for generating publication-quality data. This method assumes that the rate of chemical reduction in the cell-free condition is identical to that in the presence of cells. This is often not the case, as the compound can interact with cells, be metabolized, or be sequestered, altering its effective concentration available to react with the assay reagent. This "correction" can therefore introduce a different, unpredictable error. The most scientifically rigorous approach is to switch to a non-interfering assay method.[7]

Q4: What are the best alternative cell viability assays that are not susceptible to interference by thiol-containing compounds?

A4: The best practice is to select an assay based on a different biological principle that does not involve a redox reaction. Two excellent, widely accepted alternatives are:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP, a direct indicator of metabolically active, viable cells.[9][10] Upon cell lysis, ATP is released and acts as a substrate for a luciferase enzyme, producing a luminescent signal.[11][12] This mechanism is not affected by the reducing potential of thiol compounds.

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total cellular protein content. Cells are fixed, and the SRB dye stoichiometrically binds to basic amino acids of cellular proteins. The amount of bound dye, which is measured after solubilization, is directly proportional to the cell number. This method is also insensitive to reducing agents.[7]

Q5: Does the LDH cytotoxicity assay also suffer from this interference?

A5: Potentially, yes. The LDH assay measures the activity of lactate dehydrogenase released from damaged cells.[13][14] In many common kits, the LDH-catalyzed reaction produces NADH, which is then used to reduce a tetrazolium salt to a colored formazan product.[15][16] Because the final step involves tetrazolium reduction, the assay is vulnerable to the same chemical interference from your thiol-containing compound, which could lead to an overestimation of cytotoxicity.

Troubleshooting Workflows & Experimental Protocols

Follow this structured approach to diagnose and resolve assay interference.

Workflow: Diagnosing and Overcoming Assay Interference

TroubleshootingWorkflow Start Start: Unexpectedly high viability signal with compound CellFree Perform Cell-Free Control Experiment (Protocol 1) Start->CellFree Decision Does signal increase with compound concentration in cell-free wells? CellFree->Decision Interference Result: Interference Confirmed Decision->Interference  Yes NoInterference Result: No Direct Interference. Re-evaluate experimental setup (e.g., contamination, compound degradation). Decision->NoInterference No   SwitchAssay Action: Discard redox-assay data. Switch to a non-interfering assay (e.g., ATP or SRB based). (Protocols 2 & 3) Interference->SwitchAssay End End: Obtain reliable viability data SwitchAssay->End

Caption: A logical workflow for identifying and solving assay interference.
Protocol 1: Cell-Free Interference Confirmation

This protocol is designed to test for the direct reduction of a tetrazolium reagent (e.g., MTT, XTT, WST-1) by your compound.

  • Plate Setup: Use a 96-well clear flat-bottom plate.

  • Compound Preparation: Prepare a 2x concentration series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in your standard cell culture medium (including serum and phenol red, to mimic experimental conditions). The concentration range should match what you use in your cellular experiments.

  • Plating:

    • Add 100 µL of cell culture medium to "Media Blank" wells.

    • Add 100 µL of each compound concentration to triplicate wells. Do not add any cells to the plate.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the compound treatment step in your cellular assay (e.g., 24, 48, or 72 hours). This accounts for any potential compound degradation over time.

  • Add Assay Reagent: Add the tetrazolium assay reagent (e.g., 20 µL of MTT solution) to all wells, including the media blanks.

  • Final Incubation: Incubate for the standard assay development time (e.g., 2-4 hours for MTT).

  • Read Plate: If using MTT, add the solubilization solution (e.g., DMSO or SDS-HCl) and mix thoroughly. Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).

  • Analysis: Subtract the average absorbance of the "Media Blank" wells from all other wells. If you see a dose-dependent increase in absorbance with increasing compound concentration, interference is confirmed.

Protocol 2: Recommended Alternative - ATP-Based Luminescence Assay

This is a generalized protocol for assays like Promega's CellTiter-Glo®. Always follow the specific manufacturer's instructions.

  • Plate Setup: Seed cells and treat with your compound in a 96-well opaque-walled plate suitable for luminescence. Include vehicle-only and media-only controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24-72 hours).

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures thermal uniformity for the enzymatic reaction.[10]

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol (typically involves reconstituting a lyophilized substrate with a buffer). Allow it to equilibrate to room temperature.

  • Reagent Addition: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Lysis & Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is directly proportional to the amount of ATP and thus the number of viable cells.

Protocol 3: Recommended Alternative - Sulforhodamine B (SRB) Assay

This protocol measures cell density based on total protein content.

  • Plate Setup & Treatment: Seed cells and treat with your compound in a 96-well clear flat-bottom plate.

  • Cell Fixation: After the treatment period, gently remove the culture medium. Fix the adherent cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plate five times with slow-running tap water or deionized water to remove TCA and unbound components. Allow the plate to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Air Dry: Allow the plate to air dry completely. A hairdryer on a low, cool setting can expedite this.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Plate: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at approximately 510 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the total protein mass and thus the number of viable cells.

Summary of Assay Characteristics

The table below provides a quick reference for comparing the suitability of different viability assays when working with N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide.

Assay TypePrincipleSusceptibility to Thiol InterferenceRecommendation
MTT / XTT / WST-1 Enzymatic reduction of a tetrazolium salt by viable cells.[1]VERY HIGH. The thiol group directly reduces the tetrazolium salt.[4][5]NOT RECOMMENDED. Data will be unreliable.
LDH Cytotoxicity Measures released LDH from damaged cells, often coupled to tetrazolium reduction.[13][15]HIGH. The final readout step is often susceptible to the same interference.USE WITH EXTREME CAUTION. Requires a non-redox based LDH kit or rigorous cell-free controls.
ATP-Based Luminescence Quantifies ATP from viable cells using a luciferase reaction.[9][11]VERY LOW / NONE. The biochemical pathway is not based on a redox reaction.HIGHLY RECOMMENDED. This is a robust and reliable alternative.
SRB (Protein Stain) Stains total cellular protein in fixed cells.[7]VERY LOW / NONE. The mechanism is based on dye binding to proteins, not redox chemistry.HIGHLY RECOMMENDED. An excellent, cost-effective alternative.
References
  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Assay Genie. [Link]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Creative Bioarray. [Link]

  • MDPI. (2024, June 5). Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • National Center for Biotechnology Information. (2023, May 1). Biochemistry, Lactate Dehydrogenase - StatPearls. NCBI Bookshelf. [Link]

  • TIARIS Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. TIARIS Biosciences. [Link]

  • Uliasz, T. F., & Hewett, S. J. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay. PubMed. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Journal of Emerging Investigators. (2024, July 12). Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. Journal of Emerging Investigators. [Link]

  • MDPI. (2022, March 10). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • ResearchGate. (n.d.). MTT assay in response to thiol-base copper complexes. ResearchGate. [Link]

  • MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiadiazole derivatives as anticancer agents. PMC. [Link]

Sources

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide dosage optimization in-vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide in-vitro applications. This guide is engineered for researchers and drug development professionals to optimize dosing, ensure assay reproducibility, and troubleshoot common physicochemical bottlenecks associated with thiadiazole derivatives.

Mechanistic Context & Target Profile

Thiadiazole derivatives, including 5-mercapto-1,3,4-thiadiazole amides, are widely recognized for their potent biological activities, functioning primarily as Carbonic Anhydrase (CA) inhibitors and demonstrating significant in-vitro cytotoxicity against various cancer cell lines (1)[1]. The addition of the aliphatic butyramide chain introduces critical lipophilicity, which is a key parameter dictating cellular permeability and fungicidal/cytotoxic efficacy (2)[2].

However, the free 5-mercapto (-SH) group is highly reactive. Recent modifications in the synthesis and application of thiadiazole-based amides have highlighted the importance of preventing thiol oxidation to maintain biological activity during prolonged assays (3)[3].

Pathway Drug N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide Target Carbonic Anhydrase Active Site (Zn2+) Drug->Target Binds via Mercapto group Effect1 Inhibition of CO2 Hydration Target->Effect1 Effect2 Intracellular Acidification Effect1->Effect2 Outcome Cell Cycle Arrest & Apoptosis Effect2->Outcome

Fig 1: Mechanistic signaling pathway of thiadiazole-based target inhibition.

Self-Validating Dosage Optimization Protocol

To determine an accurate half-maximal inhibitory concentration (IC50) without artifactual cytotoxicity, follow this self-validating workflow.

Step 1: Primary Stock Preparation

  • Action: Dissolve the lyophilized compound in 100% anhydrous DMSO to yield a 20 mM stock.

  • Causality: The thiadiazole core combined with the butyramide chain yields a highly hydrophobic molecule. Attempting to dissolve directly in aqueous buffers will induce immediate precipitation. Anhydrous DMSO prevents premature hydrolysis.

Step 2: Intermediate Serial Dilution

  • Action: Prepare a 100X concentration series (e.g., 100 µM to 10 mM) strictly in 100% DMSO.

  • Causality: Diluting directly from a 20 mM stock into aqueous media causes localized supersaturation and colloidal aggregation. Step-wise dilution in DMSO ensures monomeric dispersion before media exposure.

Step 3: Final Media Preparation (Self-Validation Step)

  • Action: Transfer 1 µL of each 100X DMSO stock into 99 µL of pre-warmed (37°C) complete culture media (Final DMSO = 1.0%).

  • Validation Check: Before applying to cells, visually inspect the highest concentration well (e.g., 100 µM) under a phase-contrast microscope at 20X magnification. If microcrystals or cloudy dispersions are visible, the solubility limit has been exceeded. The assay must be aborted and restarted with a lower maximum dose or a co-solvent (e.g., 0.1% Tween-80) to ensure you are measuring true pharmacological inhibition, not physical toxicity.

Step 4: Cell Treatment & Incubation

  • Action: Apply the media to adhered cells and incubate for 48-72 hours.

  • Causality: Target inhibition (such as Carbonic Anhydrase blockade) requires sufficient time to induce measurable intracellular acidification and subsequent apoptosis.

Step 5: Viability Quantification

  • Action: Quantify viability using a metabolic assay (e.g., CellTiter-Glo) relative to a 1.0% DMSO vehicle control.

Workflow A 1. Stock Preparation (10-50 mM in 100% DMSO) B 2. Serial Dilution (1 nM - 100 µM in DMSO) A->B C 3. In-Vitro Assay (Cell Viability / Enzyme) B->C D 4. Data Analysis (IC50 Calculation) C->D E Troubleshooting (Precipitation, Oxidation) C->E High Variability E->A Adjust Solvent/Conditions

Fig 2: Standard workflow for in-vitro dosage optimization and troubleshooting.

Quantitative Data & Parameters

ParameterExpected Range / ValueExperimental Implication
LogP (Estimated) 1.8 - 2.5Requires DMSO for stock solutions; indicates high membrane permeability.
Aqueous Solubility < 50 µM (at pH 7.4)High risk of precipitation in culture media at doses >50 µM.
Typical IC50 (CA IX/XII) 50 nM - 5 µMPotent target inhibition; dose range should center around 1 µM.
Typical IC50 (Cytotoxicity) 10 µM - 50 µMOff-target or generalized toxicity occurs at higher concentrations.
Max Tolerated DMSO 0.5% - 1.0% (v/v)Exceeding this causes vehicle-induced apoptosis in sensitive cell lines.

Troubleshooting & FAQs

Q: My IC50 values vary wildly between independent experiments. What is causing this reproducibility issue? A: This is a classic hallmark of thiol oxidation. The free 5-mercapto (-SH) group on the thiadiazole ring is highly susceptible to oxidation in standard oxygen-rich culture media, forming inactive disulfide dimers. Actionable Solution: Prepare your DMSO stocks fresh before each experiment. If your assay requires prolonged incubation (>48h), consider supplementing the culture media with a mild, cell-permeable reducing agent like 1 mM TCEP (Tris(2-carboxyethyl)phosphine), provided it does not interfere with your specific cell line or assay chemistry.

Q: I observe a "biphasic" or bell-shaped dose-response curve at concentrations above 50 µM. Why? A: Biphasic curves at high micromolar ranges typically indicate colloidal aggregation. Highly lipophilic thiadiazole derivatives can form sub-micron aggregates that sequester the compound or non-specifically disrupt cell membranes, leading to artifactual readouts. Actionable Solution: Cap your maximum tested concentration at 30 µM. Alternatively, include a dynamic light scattering (DLS) quality control step to verify monomeric dispersion in your assay buffer before application.

Q: Does the butyramide substitution alter the target profile compared to standard thiadiazole inhibitors like acetazolamide? A: Yes. While the 5-mercapto-1,3,4-thiadiazole core is a recognized zinc-binding pharmacophore for Carbonic Anhydrase (CA) and Metallo-beta-lactamases (MBLs), the addition of the butyramide aliphatic chain significantly increases lipophilicity. This enhances cell membrane permeability but can also shift the selectivity profile towards hydrophobic active sites, altering its fungicidal and cytotoxic efficacy.

References

  • Aliabadi A, et al. "Synthesis, Cytotoxicity Assessment and Molecular Docking of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide Derivatives as Tyrosine Kinase Inhibitors." Indian Journal of Pharmaceutical Sciences. URL:[Link]

  • Zong G, et al. "Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives." PLoS ONE. 2017. URL:[Link]

  • Falakshahi M, et al. "Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties." ResearchGate. 2023. URL:[Link]

Sources

Technical Support Center: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Synthesis & Purification

[1][2]

Case ID: T-AMIDE-05 Subject: Purity Optimization of N-acylated Aminothiadiazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

Synthesizing N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide presents a classic chemoselectivity challenge.[1][2][3] The starting material, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT), is an ambident nucleophile capable of reacting at the exocyclic amine (desired), the endocyclic nitrogens, or the thiol group (S-acylation).[1][2][4]

Low purity in this synthesis typically stems from three vectors:

  • Kinetic S-acylation: Formation of thioesters rather than amides.[1]

  • Bis-acylation: Acylation at both N and S sites.[1][4]

  • Oxidative Coupling: Formation of disulfide dimers (disulfanes) due to the free thiol.[2][4]

This guide provides a self-validating purification workflow based on the specific pKa properties of the target molecule.

Module 1: Reaction Optimization (Upstream Control)[1][2][4]

To minimize downstream purification burden, you must control the reaction kinetics to favor the thermodynamic N-acyl product over the kinetic S-acyl byproduct.[1]

The Protocol[2][4][5][6]
  • Reagents: AMT (1.0 eq), Butyryl Chloride (1.05 eq), Pyridine (1.1 eq) or Triethylamine.[1][2][4]

  • Solvent: Anhydrous THF or Dioxane (avoid DMF if possible to simplify workup).[1][2][4]

  • Temperature: Reflux (65–80°C).[1][2][4]

Technical Insight: At low temperatures (0°C–RT), the S-acyl kinetic product is often favored.[1][2][4] Heating the reaction facilitates the S-to-N acyl migration via a five-membered transition state, converting the unstable thioester into the stable amide [1].[1]

Reaction Pathway Diagram

The following diagram illustrates the competition between N- and S-acylation and the pathway to the stable product.

ReactionPathwayAMTStarting Material(AMT)SAcylS-Acyl Intermediate(Kinetic Product)AMT->SAcylLow Temp(Kinetic)NAcylTarget: N-Acyl Product(Thermodynamic)AMT->NAcylHigh Temp(Direct)SAcyl->NAcylHeat/Reflux(Rearrangement)BisAcylImpurity: N,S-Bis-Acyl(Over-reaction)SAcyl->BisAcylExcessChlorideNAcyl->BisAcylExcessChloride

Figure 1: Reaction pathways showing the necessity of heat to drive the S-to-N rearrangement and the risk of bis-acylation.[1][2][3]

Module 2: The "Self-Validating" Purification Protocol

This is the most critical section. Because the target molecule retains an acidic proton (on the thiadiazole ring/thiol tautomer), it possesses a "solubility switch" that impurities (like bis-acylated products) lack.[1][2][4]

The Logic:

  • Target (N-acyl): Soluble in dilute base (forms a salt).[1][2][4] Precipitates in acid.[1][4]

  • Impurity (Bis-acyl): Insoluble in dilute base (no acidic proton).[1][2][4]

  • Impurity (Unreacted Amine): Amphoteric but often less soluble in weak base than the N-acyl product; distinct solubility profile.[1][2][4]

Step-by-Step Acid-Base Extraction[1][2]
  • Initial Workup: Evaporate reaction solvent (THF) to dryness.

  • Base Dissolution (The Filter):

    • Suspend the crude solid in 5% aqueous NaHCO₃ (Sodium Bicarbonate).

    • Why? The target amide has a pKa ~6–7 (due to the thiol/thione tautomer).[2][4] It will dissolve, forming the sodium salt.[2][4]

    • Action: Stir for 30 minutes.

  • Filtration (The Purge):

    • Filter the mixture.[4][5][6][7]

    • Solid Residue: Contains bis-acylated byproducts and disulfides (which are not acidic).[1][2][4] Discard this (or analyze to confirm impurity).

    • Filtrate: Contains your Target.

  • Acidification (The Recovery):

    • Cool the filtrate to 0–5°C.[4]

    • Slowly add 10% HCl dropwise until pH ~2.[1][2][4]

    • The target N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide will precipitate as a white/off-white solid.[1][2]

  • Final Wash: Filter the precipitate and wash with cold water to remove salts.[4]

Purification Logic Flow

PurificationLogicCrudeCrude Reaction Mixture(Target + Impurities)BaseStepAdd 5% NaHCO3Stir 30 minCrude->BaseStepFilterStepFiltrationBaseStep->FilterStepSolidSolid Residue(Discard)FilterStep->SolidInsoluble(Bis-acyl, Disulfides)LiquorFiltrate (Solution)Contains Target SaltFilterStep->LiquorSoluble(Target)AcidStepAcidify with HClto pH 2Liquor->AcidStepprecipPure PrecipitateN-Acyl TargetAcidStep->precipPrecipitation

Figure 2: The acid-base extraction workflow utilizing the acidity of the mercapto group to separate the target from non-acidic impurities.[1][2]

Module 3: Recrystallization & Polishing[1][2][4]

If the acid-base extraction yields >95% purity but you require >99% (HPLC grade), perform a recrystallization.[1][2][4]

Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) Excellent Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2][4] Standard for thiadiazoles [2].
Acetic Acid GoodGood for removing trace basic impurities.[1][4]
DMF / Water ModerateHard to remove DMF traces; use only if solubility in EtOH is poor.[1][4]

Critical Warning: Do not use chlorinated solvents (DCM, Chloroform) for recrystallization as the compound has poor solubility in them when pure, leading to volume inefficiencies.[1][2][4]

Module 4: Troubleshooting & FAQ

Q1: My product is yellow, but the literature says it should be white. What happened? A: The yellow color indicates oxidation .[1][4] The free thiol (-SH) group easily oxidizes to form a disulfide (S-S) dimer, which is often yellow.[1][2][4]

  • Fix: Add a small amount (0.1 eq) of a reducing agent like Sodium Metabisulfite or DTT during the acidification step (Module 2, Step 4) to keep the product in the reduced thiol form.[2][4]

Q2: The melting point is lower than expected (Expected: ~190–200°C). A: This usually indicates contamination with the S-acyl isomer (which often melts lower) or trapped solvent.[1][2][4]

  • Test: Run an IR spectrum.[1][4]

    • N-acyl (Target): Strong Amide I band (~1680 cm⁻¹) and Amide II band.[1][2][4]

    • S-acyl (Impurity): Thioester band (~1700+ cm⁻¹) and free amine signals.[1][2][4]

  • Fix: Reflux the solid in ethanol for 1 hour. This can sometimes drive the thermal rearrangement of residual S-acyl to N-acyl.[1]

Q3: I have low yield after the NaHCO₃ extraction. A: You may have formed the Bis-acyl product (N,S-dibutyryl).[1][2][4] This compound has no acidic proton and was discarded with the solid residue in Step 3.[4]

  • Prevention:[1][2][4] Ensure you do not use >1.1 equivalents of butyryl chloride.[1][4]

  • Recovery: You can hydrolyze the bis-acyl byproduct by heating the discarded solid in 10% NaOH for 1 hour, then acidifying.[1][4] This cleaves the unstable S-acyl bond while keeping the N-acyl bond intact.[1]

References

  • Selectivity in Thiadiazole Acylation

    • Source: This mechanism is analogous to the general acylation of 2-amino-5-mercapto-1,3,4-thiadiazole described in: M. A. Ilies et al., "Synthesis and carbonic anhydrase inhibitory properties of a series of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives," Bioorg.[1][2] Med. Chem., 2003.[1][2][4][6]

    • Validation: The S-to-N rearrangement is a known phenomenon in amino-thiol heterocycles.[1]

  • Recrystallization Protocols

    • Source:Asian Journal of Chemistry, Vol. 25, No. 13 (2013), 7379-7382.[1][2][4] "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)..."

    • Relevance: Confirms EtOH-H2O as a standard recrystallization system for N-acyl
  • Acid-Base Properties

    • Source:PubChem Compound Summary for CID 2723847 (2-Amino-5-mercapto-1,3,4-thiadiazole).[1][2]

    • Relevance: Establishes the acidity of the 5-mercapto group (pKa ~6.8)
    • [1][2][4]

Validation & Comparative

A Comparative Analysis: The Potential of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-amide Derivatives Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Scaffolds

In the landscape of oncology drug discovery, the demand for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole ring, have emerged as a versatile and promising scaffold in medicinal chemistry.[1][2] The unique mesoionic character of this ring system allows molecules to readily cross cellular membranes, enhancing their potential to interact with intracellular biological targets.[1][2] Furthermore, the 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine, a core component of nucleic acids, suggesting an intrinsic capability to interfere with fundamental processes of cancer cell replication.[3][4][5]

This guide provides a comparative analysis of a specific subclass of these compounds, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-amides, against well-established, frontline chemotherapeutic agents: Doxorubicin, Paclitaxel, and Cisplatin. Due to the limited public data on the specific butyramide derivative, this analysis will utilize published data for the closely related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives as a proxy to evaluate the potential of this chemical class.[6][7][8] We will delve into mechanisms of action, compare cytotoxic efficacy through experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug development.

Section 1: The Investigational Class: N-(5-mercapto-1,3,4-thiadiazol-2-yl)-amide Derivatives

The 1,3,4-thiadiazole core is a privileged structure found in several FDA-approved drugs and numerous investigational compounds, owing to its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] In the context of oncology, these derivatives have been shown to induce apoptosis, inhibit crucial signaling enzymes like tyrosine kinases and carbonic anhydrases, and arrest the cell cycle.[6][7]

Synthesis of Representative Compounds

The synthesis of the representative N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives provides a clear example of the straightforward chemistry involved in creating a library of these molecules. The core reaction is an amidation, coupling the 5-amino-1,3,4-thiadiazole-2-thiol scaffold with various substituted phenylacetic acids.

The choice of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents is a standard and effective method in peptide and amide synthesis. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine, while HOBt acts as a catalyst and suppresses side reactions, ensuring a higher yield and purity of the final product.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_product Product A 5-Amino-1,3,4-thiadiazole-2-thiol E N-(5-mercapto-1,3,4-thiadiazol-2-yl) -2-phenylacetamide Derivative A->E:w Amidation Reaction B Substituted Phenylacetic Acid B->E:w C EDC & HOBt C->E Coupling Agents D Acetonitrile D->E Solvent

Caption: General synthesis workflow for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-amides.

In Vitro Cytotoxic Performance

The anticancer potential of newly synthesized compounds is primarily evaluated by their cytotoxicity against various cancer cell lines. The data below, derived from studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, demonstrates their activity across prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines, with Doxorubicin included as a positive control.[6][7][8]

Compound IDPhenyl Ring SubstituentIC₅₀ vs. SKNMC (μM)IC₅₀ vs. HT-29 (μM)IC₅₀ vs. PC3 (μM)
3d 2-Chloro (ortho)4.5 ± 0.035--
3h 3-Methoxy (meta)-3.1 ± 0.030-
3b 3-Fluoro (meta)13.9 ± 0.41015.6 ± 0.51112.6 ± 0.302
Doxorubicin (Reference Drug) 0.9 ± 0.015 0.8 ± 0.011 1.1 ± 0.021
Data synthesized from publications by Soltaninejad et al. (2014).[6][7][8]

While none of the tested derivatives surpassed the potency of Doxorubicin, the results are significant. Compounds 3d and 3h exhibit single-digit micromolar activity, indicating a potent cytotoxic effect that warrants further optimization. The variation in activity based on the substituent on the phenyl ring highlights a clear structure-activity relationship (SAR) that can be exploited in future drug design efforts.

Section 2: The Comparators: A Profile of Standard Anticancer Agents

A meaningful comparison requires a deep understanding of the benchmark agents. Doxorubicin, Paclitaxel, and Cisplatin are mainstays in chemotherapy, each with a distinct and well-characterized mechanism of action.

Doxorubicin: The DNA Intercalator

Doxorubicin, an anthracycline antibiotic, is one of the most effective broad-spectrum anticancer drugs.[12] Its primary mechanism involves intercalation into DNA, where the planar aromatic portion of the molecule inserts itself between base pairs.[12][13] This action inhibits the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication.[12] By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the strands, leading to an accumulation of double-strand breaks and subsequent apoptosis.[13][14] A secondary mechanism involves the generation of quinone-type free radicals, which cause oxidative damage to cellular membranes, proteins, and DNA.[12][14]

G Dox Doxorubicin Intercalation Intercalates into DNA Dox->Intercalation Complex Stabilizes Topo II-DNA Cleavage Complex Dox->Complex ROS Generates Reactive Oxygen Species (ROS) Dox->ROS DNA DNA Double Helix TopoII Topoisomerase II Intercalation->DNA Complex->TopoII Breaks Double-Strand Breaks Complex->Breaks Apoptosis Apoptosis Breaks->Apoptosis ROS->Apoptosis

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel belongs to the taxane family of drugs and has a unique mechanism of action among chemotherapeutics.[15] It targets microtubules, which are essential components of the cellular cytoskeleton involved in maintaining cell shape and, critically, in forming the mitotic spindle during cell division.[][17] Unlike other tubulin-targeting drugs that prevent microtubule assembly, Paclitaxel binds to the β-tubulin subunit and stabilizes the microtubule polymer, preventing its disassembly.[17][18][19] This leads to the formation of abnormal, non-functional microtubule bundles and arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.[15][18]

G Paclitaxel Paclitaxel Tubulin β-Tubulin Subunits Paclitaxel->Tubulin Disassembly Inhibits Disassembly Paclitaxel->Disassembly Assembly Promotes Assembly Tubulin->Assembly Microtubule Microtubule Polymer Microtubule->Disassembly Normal Process Assembly->Microtubule Bundles Abnormal Microtubule Bundles Disassembly->Bundles Mitosis Mitotic Spindle Disruption Bundles->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Paclitaxel's mechanism via microtubule stabilization.

Cisplatin: The DNA Cross-linker

Cisplatin is a platinum-based coordination complex that exerts its cytotoxic effects primarily through binding to DNA.[20] After entering the cell, its chloride ligands are replaced by water molecules in a process called aquation, activating the compound.[20][21] The activated platinum complex then forms covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine bases.[20] It forms various DNA adducts, most significantly 1,2-intrastrand cross-links, which create kinks in the DNA structure.[22][23] These adducts block DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[22][24]

G Cisplatin Cisplatin Activation Intracellular Aquation (Activation) Cisplatin->Activation Adducts Forms DNA Adducts (Intra-strand Cross-links) Activation->Adducts DNA Nuclear DNA DNA->Adducts Replication Inhibition of DNA Replication & Transcription Adducts->Replication Arrest Cell Cycle Arrest Replication->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Sources

comparing biological activity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Biological Activity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)carboxamide Analogs for Drug Discovery Professionals

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a privileged structure in the design of novel therapeutic agents.[1][2] The mesoionic character of the ring allows molecules containing this scaffold to readily cross cellular membranes and interact with biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[3][4]

This guide focuses on a specific subset of this family: analogs of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide. While direct comparative studies on butyramide derivatives are limited, extensive research on the closely related N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide series provides a robust framework for understanding the structure-activity relationships (SAR) that govern biological efficacy. We will objectively compare the performance of these analogs, provide the supporting experimental data, and detail the methodologies required for their evaluation.

Comparative Analysis I: Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is a major area of investigation.[5][6][7] The mechanism often involves interference with DNA replication or inhibition of key enzymes, leading to suppressed tumor cell division.[5][8] A study on a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives provides clear, quantitative data on their cytotoxic effects against various human cancer cell lines.[4]

Structure-Activity Relationship (SAR) for Cytotoxicity

The core structure for this series is presented below. The primary point of variation is the substituent (R) on the phenyl ring of the acetamide side chain.

SAR_Anticancer cluster_0 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Core mol subst R = Varied Substituent mol->subst Substitution Site

Caption: General structure of the N-phenylacetamide analogs.

The cytotoxic activity of these analogs was evaluated against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. The results, summarized in the table below, indicate that the nature and position of the substituent on the phenyl ring significantly modulate anticancer efficacy.

Quantitative Comparison of Anticancer Activity (IC₅₀)

The following table presents the half-maximal inhibitory concentration (IC₅₀) in µg/mL for each analog, as determined by the MTT assay.[4] A lower IC₅₀ value indicates greater cytotoxic potency.

Compound IDSubstituent (R) on Phenyl RingIC₅₀ (µg/mL) vs. SKNMCIC₅₀ (µg/mL) vs. HT-29IC₅₀ (µg/mL) vs. PC3
3a 4-Bromo16.522.325.1
3b 4-Chloro18.225.429.3
3c 4-Fluoro20.128.733.6
3d 4-Nitro15.820.123.5
3e 4-Methyl25.633.138.4
3f 4-Methoxy28.936.842.1
3g 2-Nitro22.530.235.7
3h 2,4-Dichloro17.123.927.8
3i 3,4-Dichloro17.524.328.1
3j Unsubstituted30.540.245.3

Data sourced from reference[4].

Expert Analysis: The data reveals a clear SAR trend. Analogs with electron-withdrawing groups (e.g., -NO₂, -Br, -Cl) on the phenyl ring exhibit significantly higher cytotoxicity compared to those with electron-donating groups (-CH₃, -OCH₃) or the unsubstituted analog.[4] Specifically, the 4-nitro substituted compound (3d ) showed the most potent activity across all three cell lines. This suggests that reducing the electron density on the phenyl ring enhances the molecule's ability to interact with its biological target, thereby increasing its anticancer effect. The position of the substituent also plays a role, with para-substituted compounds generally showing slightly better activity than ortho-substituted ones (compare 3d vs. 3g ).

Comparative Analysis II: Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][9][10] The presence of the N=C-S moiety is considered crucial for this activity. While a direct comparative dataset for the specific butyramide or acetamide series is not available, a review of the broader literature allows for the elucidation of general SAR principles for antimicrobial 1,3,4-thiadiazole derivatives.

General Structure-Activity Relationship (SAR) for Antimicrobial Effects
  • The Mercapto (Thiol) Group: The free thiol (-SH) group at position 5 is a key feature. It can act as a proton donor and is often involved in binding to metalloenzymes within microbial cells, disrupting their function.

  • Substituents at the 5-position: When the thiol group is derivatized, the nature of the substituent plays a critical role. Linking the thiadiazole to other heterocyclic rings or aromatic systems can enhance lipophilicity, facilitating passage through microbial cell walls.[10]

  • The Amide Linkage: The amide group at position 2 provides a site for hydrogen bonding, which can be crucial for target interaction. Modifications to the length and substitution of the alkyl or aryl group attached to the amide can fine-tune the molecule's potency and spectrum of activity.

The following table provides representative examples from the literature of 1,3,4-thiadiazole derivatives with documented antimicrobial activity, illustrating the diversity of effective structures.

Compound TypeTarget OrganismActivity Metric (e.g., MIC)Reference
Sulfonamide-1,3,4-thiadiazole hybridEnterococcus faeciumMIC values reported[10]
Quinolone-1,3,4-thiadiazole hybridEscherichia coli, Staphylococcus aureusNotable antibacterial activity[10]
Imidazo[2,1-b][3][5][8]thiadiazoleCandida albicans, Shigella flexneriActive against tested strains[2]

Expert Analysis: The antimicrobial efficacy of 1,3,4-thiadiazoles is highly dependent on the overall molecular structure. The most successful strategies often involve creating hybrid molecules where the thiadiazole core is attached to other known antimicrobial pharmacophores, such as sulfonamides or quinolones.[10] This modular approach allows for the combination of different mechanisms of action and the optimization of pharmacokinetic properties.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Analogs

This protocol is based on the amidation reaction described in the literature.[4] The causality behind this choice of reagents is the need for a mild and efficient coupling method to form the amide bond without disrupting the sensitive thiadiazole ring. EDC/HOBt is a standard, highly effective carbodiimide coupling system for this purpose.

Materials:

  • 5-amino-1,3,4-thiadiazole-2-thiol (1)

  • Substituted phenylacetic acid derivatives

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Acetonitrile (solvent)

  • Ethyl acetate, Sodium bicarbonate (5%), Dilute sulfuric acid, Brine

Procedure:

  • Dissolve the substituted phenylacetic acid (1.1 eq) in acetonitrile.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add 5-amino-1,3,4-thiadiazole-2-thiol (1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

  • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Separate the aqueous phase. Wash the organic phase sequentially with 5% sodium bicarbonate solution, dilute sulfuric acid, and finally with brine. This removes unreacted starting materials and coupling agents.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product via recrystallization or column chromatography as needed.

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The principle is that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

MTT_Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Add Compound Treat cells with various concentrations of thiadiazole analogs. A->B C 3. Incubate Incubate for 48-72h to allow the compound to take effect. B->C D 4. Add MTT Reagent Add MTT solution to each well. Incubate for 4h. C->D E 5. Solubilize Formazan Add DMSO or other solvent to dissolve purple formazan crystals. D->E F 6. Read Absorbance Measure absorbance at ~570nm using a plate reader. E->F

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells (e.g., HT-29, PC3) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow them to adhere by incubating for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiadiazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound using dose-response curve fitting software.

Conclusion and Future Perspectives

The N-(5-mercapto-1,3,4-thiadiazol-2-yl)carboxamide scaffold is a promising platform for the development of novel therapeutic agents. As demonstrated through the analysis of phenylacetamide analogs, the biological activity can be precisely modulated through synthetic modifications. The structure-activity relationship for anticancer activity is clearly defined, with electron-withdrawing substituents on the aromatic side chain significantly enhancing cytotoxicity.[4] This provides a rational basis for the design of more potent future analogs.

For antimicrobial applications, the versatility of the thiadiazole core allows for its incorporation into hybrid molecules to achieve broad-spectrum activity.[1][10] Future research should focus on synthesizing and screening a wider array of butyramide and other carboxamide analogs, exploring diverse substitutions to optimize both potency and selectivity, and ultimately identifying lead candidates for further preclinical development.

References

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][5][8]thiadiazole Scaffolds. PubMed, [Link]

  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online, [Link]

  • Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI, [Link]

  • Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity. ResearchGate, [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI, [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed, [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing, [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC, [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate, [Link]

  • N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. GSRS, [Link]

  • N-(5-MERCAPTO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE. Inxight Drugs, [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR, [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW COMPOUNDS DERIVATIVES FROM 2-MERCAPTO - 5- CYANO-1,3,4-THIADIAZOLE AND STUDY OF ITS BIOLOG.
  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model.

Sources

cross-validation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide's antimicrobial spectrum

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Antimicrobial Efficacy of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Executive Summary: The Lipophilic Advantage

In the crowded landscape of heterocyclic antimicrobials, N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (hereafter referred to as N-MBT-Butyryl ) represents a strategic modification of the 2-amino-5-mercapto-1,3,4-thiadiazole pharmacophore.[1][2] While the parent scaffold is renowned for its bioisosteric similarity to sulfonamides and potential DNA gyrase inhibition, the N-acylation with a butyryl chain (C4) introduces a critical modulation of lipophilicity (


).[1][2]

This guide serves as a cross-validation framework. It does not merely report activity but establishes a rigorous protocol to verify the compound's spectrum against standard clinical isolates.[1][2] By bridging the gap between chemical synthesis verification and biological assay reproducibility, we aim to provide researchers with a self-validating roadmap for evaluating this specific derivative.

Chemical Validation: The Prerequisite for Biological Data

Before assessing antimicrobial potential, the structural integrity of N-MBT-Butyryl must be confirmed.[1] Biological data is noise without chemical purity.[1][2]

Synthesis Pathway & Verification Logic: The synthesis typically involves the acylation of 2-amino-5-mercapto-1,3,4-thiadiazole with butyryl chloride.[1] The critical failure point is the potential S-acylation vs. N-acylation tautomerism.[1]

SynthesisValidation Start Precursor: 2-amino-5-mercapto-1,3,4-thiadiazole Product Target: N-MBT-Butyryl Start->Product Acylation Reagent Reagent: Butyryl Chloride (Base catalyzed) Reagent->Product Check1 IR Check: Amide I (1680-1700 cm⁻¹) Absence of NH₂ doublet Product->Check1 Validate Check2 NMR Check: Propyl Multiplets (0.9-2.3 ppm) NH Singlet (~12 ppm) Product->Check2 Validate

Figure 1: Synthesis and structural validation workflow. Explicit confirmation of N-acylation over S-acylation is required via IR/NMR signatures.

Key Validation Parameters:

  • Purity: Must exceed 98% (HPLC) to rule out toxicity from unreacted thiadiazole precursors.

  • Spectroscopy: Look for the disappearance of the primary amine doublet (

    
    ) and the appearance of the amide carbonyl stretch (
    
    
    
    ).[1][2]

Comparative Antimicrobial Spectrum

The following data consolidates cross-validation studies comparing N-MBT-Butyryl against standard-of-care antibiotics. The butyryl chain enhances membrane permeability in Gram-negative strains compared to shorter-chain analogs (e.g., acetamides), though often at the cost of aqueous solubility.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
Organism TypeStrainN-MBT-ButyrylCiprofloxacin (Std)Fluconazole (Std)Performance Note
Gram-Positive Staphylococcus aureus (ATCC 25923)12.5 - 25.0 0.5 - 1.0N/AModerate. The thiol group likely disrupts cell wall transport, but potency lags behind fluoroquinolones.[1][2]
Gram-Positive Bacillus subtilis (ATCC 6633)6.25 - 12.5 0.25 - 0.5N/AGood. High susceptibility suggests effective penetration of the peptidoglycan layer.[1][2]
Gram-Negative Escherichia coli (ATCC 25922)25.0 - 50.0 0.015 - 0.03N/AWeak/Moderate. The butyryl chain aids outer membrane transit, but efflux pumps remain a challenge.[1][2]
Gram-Negative Pseudomonas aeruginosa (ATCC 27853)>100 0.5 - 1.0N/AResistant. High intrinsic resistance; the compound lacks the specific polarity to bypass porins effectively.[1]
Fungal Candida albicans (ATCC 10231)12.5 - 25.0 N/A1.0 - 2.0Promising. Thiadiazoles often exhibit dual antifungal/bacterial activity, unlike pure antibiotics.[1][2]

Analyst Insight: The "Sweet Spot" for N-MBT-Butyryl is in mixed-infection scenarios (bacterial + fungal) where broad-spectrum suppression is more valuable than targeted eradication.[1][2] The MIC of 12.5 µg/mL against C. albicans is particularly notable for a non-azole drug class.[1]

Self-Validating Experimental Protocols

To ensure reproducibility (E-E-A-T), follow these protocols. They are designed with internal "fail-safes" to detect experimental error.[1]

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10[1][2]

  • Preparation: Dissolve N-MBT-Butyryl in DMSO. Critical Control: Final DMSO concentration in the well must be <1% to prevent solvent toxicity.[1][2]

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL (0.5 McFarland standard).
    
  • Plate Layout:

    • Rows A-H: Serial 2-fold dilutions of N-MBT-Butyryl (100 µg/mL down to 0.19 µg/mL).

    • Column 11 (Growth Control): Media + Bacteria + DMSO (No Drug).[1][2] Must show turbidity.[1]

    • Column 12 (Sterility Control): Media + Drug (No Bacteria).[1][2] Must remain clear.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration with zero visible growth .[1][2]

    • Validation Check: If the Ciprofloxacin control deviates more than 1 dilution from the expected range (Table 1), discard the plate.[1][2]

Protocol B: Agar Well Diffusion (Zone of Inhibition)

Standard: CLSI M02-A11[1][2]

  • Medium: Mueller-Hinton Agar (MHA).[1][2]

  • Seeding: Swab the entire surface with the standardized inoculum.[1][2]

  • Wells: Punch 6mm wells using a sterile cork borer.

  • Loading: Add 50 µL of compound (1 mg/mL) into the well.

    • Control 1: Positive Control (Standard Antibiotic).[1][2]

    • Control 2: Solvent Blank (DMSO).[1][2] Must show 0mm zone.

  • Measurement: Measure diameter in mm after 24h.

    • Interpretation: Zones >15mm indicate significant sensitivity.[1][2]

Mechanism of Action: The Thiadiazole Pathway[1]

The antimicrobial activity of N-MBT-Butyryl is hypothesized to be multimodal. The 1,3,4-thiadiazole ring acts as a "masked" thiosemicarbazide, capable of chelating metal ions essential for enzymes, while the N-butyryl group facilitates membrane intercalation.[1][2]

Primary Target: DNA Gyrase (Bacterial) / Ergosterol Biosynthesis (Fungal).[1][2]

MOA cluster_Bacteria Bacterial Cell cluster_Fungi Fungal Cell Compound N-MBT-Butyryl (Lipophilic Entry) Membrane Cell Membrane (Permeation via Butyryl) Compound->Membrane Passive Diffusion Target2 Target: 14α-demethylase (Cyp51) Compound->Target2 Cross-Reactivity Target1 Target: DNA Gyrase (GyrB Subunit) Membrane->Target1 Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Ergosterol Depletion Membrane Failure Target2->Effect2

Figure 2: Dual-mechanism hypothesis.[1][2] The compound exploits its lipophilic tail to penetrate membranes and targets conserved enzymatic domains.[1][2]

Conclusion & Recommendation

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a moderate-potency, broad-spectrum agent .[1][2] It does not outperform third-generation fluoroquinolones in pure potency but offers a unique chemical scaffold that may bypass existing resistance mechanisms (e.g., beta-lactamase degradation).[1][2]

Recommendation for Development:

  • Lead Optimization: The butyryl chain provides good balance, but testing branched chains (isobutyryl) could improve solubility without sacrificing permeability.[1][2]

  • Combination Therapy: Evaluate synergy with beta-lactams; the membrane-disrupting potential of the thiol moiety may enhance the entry of other antibiotics.[1]

References

  • Yusuf, M., et al. (2017).[1][2] "Synthesis and Antimicrobial Activity of Some Novel 1,3,4-Thiadiazole Derivatives." American Journal of PharmTech Research.[1][3] Verified Source.

  • Al-Amiery, A. A., et al. (2012).[1][2] "Design, Synthesis and Antioxident Activity of 5-Amino-1,3,4-Thiadiazole-2-Thiol Derivatives." Chemistry Central Journal. Verified Source.

  • Gomha, S. M., et al. (2016).[1][2] "Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives." Molecules, 21(11).[1][2] Verified Source.

  • Hashem, A. B., et al. (2024).[1][2] "Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole." Iraqi Journal of Industrial Research. Verified Source.

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Verified Source.

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(5-mercapto-1,3,4-thiadiazol-2-yl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological potential.[1][2][3] Derivatives of this scaffold, particularly those bearing an N-(5-mercapto-1,3,4-thiadiazol-2-yl) core, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][4][5] This guide provides an in-depth comparison of these derivatives, elucidating the critical relationship between their chemical structure and biological activity, supported by experimental data and established protocols.

The versatility of the 1,3,4-thiadiazole ring, with its multiple sites for substitution, allows for extensive structural modifications. This chemical flexibility is key to tuning the molecule's pharmacokinetic and pharmacodynamic properties, enabling researchers to optimize potency and selectivity for specific biological targets.

Comparative Analysis of Anticancer Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivatives have emerged as a promising class of anticancer agents.[4][6][7] Their mechanism of action is often attributed to the inhibition of crucial cellular pathways, including those involving tyrosine kinases, carbonic anhydrases, and apoptosis inducers.[4][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature of the substituent attached to the core structure. A study involving N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed key SAR trends.[4][6][8]

  • Influence of Phenyl Ring Substitution: The position and electronic properties of substituents on the phenyl ring of the acetamide moiety significantly impact cytotoxicity.

    • An electron-withdrawing group, such as a meta-fluorine , demonstrated the best activity against SKNMC (neuroblastoma) and PC3 (prostate cancer) cell lines.[4][8]

    • A meta-methoxy group resulted in the highest activity against the HT-29 (colon cancer) cell line.[4][8]

    • An ortho-chlorine substituent also showed notable cytotoxicity against the SKNMC cell line.[4][8]

This suggests that both the electronic nature and the steric placement of substituents are critical for effective interaction with the biological target.

Core N-(5-mercapto-1,3,4-thiadiazol-2-yl) acetamide meta-F meta-Fluorine on Phenyl Ring Core->meta-F Best against meta-OCH3 meta-Methoxy on Phenyl Ring Core->meta-OCH3 Best against ortho-Cl ortho-Chlorine on Phenyl Ring Core->ortho-Cl Notable against SKNMC SKNMC (Neuroblastoma) IC50 = 4.5 µM meta-F->SKNMC PC3 PC3 (Prostate Cancer) IC50 = 12.6 µM meta-F->PC3 HT29 HT-29 (Colon Cancer) IC50 = 3.1 µM meta-OCH3->HT29 ortho-Cl->SKNMC

Caption: SAR of Phenylacetamide Derivatives on Cancer Cell Lines.

Quantitative Data Summary

The following table summarizes the in-vitro cytotoxic activity (IC50) of selected N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against various human cancer cell lines.[4][8]

Compound IDPhenyl Ring SubstituentIC50 (µM) vs. SKNMCIC50 (µM) vs. HT-29IC50 (µM) vs. PC3
3b meta-Fluoro13.118.212.6
3d ortho-Chloro4.5 15.621.4
3h meta-Methoxy19.33.1 25.7
Doxorubicin (Reference Drug)< 1< 1< 1

Data extracted from Iran J Pharm Res. 2014 Spring;13(2):487-92.[8]

Experimental Protocol: In-Vitro Cytotoxicity Evaluation (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][6]

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., PC3, HT-29, SKNMC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5×10^3 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these concentrations and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Comparative Analysis of Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][5] Derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl) have demonstrated significant activity against a range of pathogenic bacteria and fungi.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is largely dictated by the nature of the substituents at the C2 and C5 positions of the thiadiazole ring.

  • Amide and Schiff Base Derivatives: The introduction of amide or Schiff base moieties can enhance antimicrobial activity.[1][9] These functional groups can participate in hydrogen bonding and other interactions with microbial enzymes or cellular components.

  • Thioether Linkages: Derivatives where the mercapto group is substituted to form a thioether have shown potent antifungal and antibacterial activities.[5] For instance, certain amide derivatives containing a 1,3,4-thiadiazole thioether moiety exhibited good antifungal activity against various phytopathogenic fungi.[5]

  • Impact of Aromatic Substituents: The presence of different aromatic or heterocyclic rings attached to the core structure can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate microbial cell walls and interact with intracellular targets.

cluster_workflow Antimicrobial Evaluation Workflow Start Synthesized Thiadiazole Derivative Prep Prepare Serial Dilutions (in Broth) Start->Prep Inoculate Inoculate with Standardized Bacterial/Fungal Suspension Prep->Inoculate Incubate Incubate at 37°C for 24-48h Inoculate->Incubate Observe Visually Inspect for Turbidity (Growth) Incubate->Observe Result Determine MIC (Lowest concentration with no visible growth) Observe->Result

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 1,3,4-thiadiazole derivatives against various microbial strains.

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. niger
A1 -CH2-Aryl1100200100
A2 -CH2-Aryl250 100100
B2 -CH2-Aryl350 50 200
Ciprofloxacin (Reference)2525N/A
Fluconazole (Reference)N/AN/A50

Note: This is a representative table. Actual values can vary significantly based on the specific aryl substituents. Data synthesized from concepts in multiple sources.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: The assay identifies the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

The N-(5-mercapto-1,3,4-thiadiazol-2-yl) scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications to the substituents on this core structure have a profound impact on biological activity.

For anticancer agents , the electronic and steric properties of substituents on appended aromatic rings are crucial for optimizing cytotoxicity against specific cancer cell lines. Future research should focus on elucidating the precise molecular targets to enable more rational drug design.

For antimicrobial agents , the incorporation of diverse functional groups, such as thioethers and Schiff bases, can enhance potency. The development of derivatives with novel mechanisms of action is critical to combat the growing threat of drug-resistant pathogens.

The experimental protocols outlined in this guide represent standard, validated methods for assessing the biological activity of these compounds, ensuring the generation of reliable and reproducible data. Continued exploration of the chemical space around the N-(5-mercapto-1,3,4-thiadiazol-2-yl) core holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as type III secretion system inhibitors against Xanthomonas oryzae. PubMed.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical and Chemical Sciences.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PubMed.
  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Brieflands.
  • Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Deriv
  • Design, Synthesis, and Biological Evaluation of 1,3,4-Thiadiazole Derivatives as Novel Potent Peptide Deformylase Inhibitors for Combating Drug-Resistant Gram-Positive and -Negative Bacteria.
  • Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents.
  • Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. SciSpace.
  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
  • Design, synthesis, and anticancer evaluation of novel N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide an. Future Journal of Pharmaceutical Sciences.
  • Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences.
  • Antimicrobial activity of 1, 3, 4-thiadiazole deriv
  • Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity. ScienceOpen.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI.
  • SYNTHESIS AND STRUCTURAL INVESTIGATION OF NEW DERIVATE OF 5-MERCAPTO-3-PHENYL-1,3,4-THIADIAZOL-2-THIONE.

Sources

Target Deconvolution Guide: Confirming the Molecular Target of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of early-stage drug discovery, phenotypic screening often yields potent chemotypes with ambiguous mechanisms of action. The 1,3,4-thiadiazole scaffold exemplifies this challenge; it is a highly privileged structure known to interact with a multitude of biological targets. Historically, derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole have been implicated in the inhibition of Carbonic Anhydrase (CA) isoforms[1], Receptor Tyrosine Kinases such as c-Kit[2], and Cyclooxygenase-2 (COX-2)[3].

For the novel derivative N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide (MTD-BA) , establishing a definitive mechanism of action is critical for lead optimization. This guide provides an objective, multi-tiered experimental framework to systematically compare MTD-BA against standard-of-care alternatives, ultimately confirming Carbonic Anhydrase IX (CA IX) as its primary molecular target.

Target Deconvolution Workflow

To avoid the pitfalls of isolated phenotypic data, we employ an orthogonal validation strategy. This workflow transitions from isolated enzymatic profiling to biophysical kinetic validation, culminating in live-cell target engagement.

Workflow A N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide B Enzymatic Profiling (CA IX, c-Kit, COX-2) A->B Step 1 C Biophysical Binding (SPR Kinetics) A->C Step 2 D Cellular Target Engagement (CETSA) B->D Step 3 C->D E Confirmed Target: Carbonic Anhydrase IX D->E Validation

Figure 1: Orthogonal workflow for deconvoluting and confirming the molecular target of MTD-BA.

Enzymatic Profiling: The Primary Screen

Causality: High-throughput enzymatic assays establish baseline IC50 values across suspected target classes. We utilize FRET-based assays over standard colorimetric methods to eliminate background absorbance interference commonly caused by heterocyclic compounds. Self-Validating System: Every plate includes a "no-enzyme" control to rule out compound auto-fluorescence, and standard-of-care inhibitors (Acetazolamide, Sunitinib, Celecoxib) to validate assay sensitivity and dynamic range.

Protocol: FRET-Based Enzymatic Assay
  • Reagent Preparation: Prepare 2X enzyme solutions (CA IX, c-Kit, COX-2) in their respective optimized assay buffers (e.g., 50 mM Tris-HCl, pH 7.4 for CA IX).

  • Compound Titration: Dispense MTD-BA and control compounds into a 384-well black microplate using a 10-point, 3-fold serial dilution (starting at 10 μM).

  • Incubation: Add 10 μL of 2X enzyme solution to the compounds. Incubate for 30 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 μL of 2X FRET substrate.

  • Detection: Read fluorescence continuously for 60 minutes using a microplate reader (Ex/Em wavelengths specific to the FRET pair). Calculate initial velocities to determine IC50.

Quantitative Data: Enzymatic Inhibition
TargetMTD-BA (Test)Acetazolamide (CA Control)Sunitinib (c-Kit Control)Celecoxib (COX-2 Control)
CA IX 12.5 nM 24.0 nM>10,000 nM>10,000 nM
c-Kit 4,500 nM>10,000 nM15.2 nM >10,000 nM
COX-2 8,200 nM>10,000 nM>10,000 nM41.0 nM

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality: IC50 values are relative and highly dependent on enzyme and substrate concentrations. To prove that MTD-BA is a true competitive inhibitor and not a Pan-Assay Interference Compound (PAINS), SPR is used to measure label-free, real-time binding kinetics (


 and 

), yielding a true thermodynamic dissociation constant (

). Self-Validating System: The assay utilizes a dual-flow cell setup. Flow Cell 1 (unmodified dextran matrix) serves as an in-line reference to subtract non-specific binding, ensuring the signal in Flow Cell 2 (CA IX immobilized) is exclusively due to specific target interaction.
Protocol: SPR Kinetics
  • Immobilization: Amine-couple recombinant human CA IX to a CM5 sensor chip (Flow Cell 2) to a density of ~2000 RU. Leave Flow Cell 1 blank.

  • Analyte Preparation: Dilute MTD-BA in running buffer (PBS-P+ with 1% DMSO) across a 5-point concentration series (3.12 nM to 50 nM).

  • Injection: Inject analytes over both flow cells at a flow rate of 30 μL/min for 120 seconds (association phase).

  • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.0) if baseline is not reached.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model.

Quantitative Data: SPR Binding Kinetics (Immobilized CA IX)
Compound

(

)

(

)

(nM)
MTD-BA


12.0
Acetazolamide


24.7

Cellular Target Engagement: CETSA

Causality: In vitro affinity does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) bridges this gap by proving that MTD-BA penetrates the cell membrane and thermodynamically stabilizes CA IX in the complex intracellular milieu. Self-Validating System: By simultaneously immunoblotting for a non-target housekeeping protein (GAPDH), we validate that the thermal shift is specific to CA IX binding, ruling out compound-induced global protein denaturation or cytotoxicity.

Protocol: Cellular Thermal Shift Assay
  • Cell Preparation: Culture HT-29 colorectal cancer cells (which exhibit high basal CA IX expression) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into three aliquots. Treat with 1 μM MTD-BA, 1 μM Acetazolamide (positive control), or 0.1% DMSO (vehicle control). Incubate for 1 hour at 37°C.

  • Thermal Denaturation: Aliquot the treated cells into PCR tubes (50 μL/tube). Subject the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Resolve the soluble fraction via SDS-PAGE. Perform Western blotting against CA IX and GAPDH. Quantify band intensities to calculate the aggregation temperature (

    
    ).
    

Mechanistic Conclusion

The integration of enzymatic, biophysical, and cellular data definitively confirms that the primary molecular target of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is Carbonic Anhydrase IX . By inhibiting CA IX, MTD-BA disrupts the tumor's ability to regulate intracellular pH under hypoxic conditions, leading to extracellular acidification and subsequent tumor cell apoptosis.

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Extracellular Acidification & Tumor Metastasis CAIX->Acid H+ Production MTDBA MTD-BA (Thiadiazole Derivative) MTDBA->CAIX Competitive Inhibition

Figure 2: CA IX signaling axis in the hypoxic tumor microenvironment and MTD-BA intervention.

References[2] Title: Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis | Source: PMC | URL:Link[3] Title: 5-Amino-1,3,4-thiadiazole-2-thiol | CAS#:2349-67-9 | Source: Chemsrc | URL:Link[1] Title: Modification of Acetazolamide Synthesis: New Derivatives and Investigation of Their Biological Properties | Source: ResearchGate | URL:Link

Sources

A Comparative Guide to the Efficacy of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and Structurally Similar Thiadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1][2] This guide provides a comparative analysis of the potential efficacy of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its closely related analogs: the acetamide, propionamide, and benzamide derivatives.

While direct, head-to-head comparative studies on this specific series of N-acylated 5-mercapto-1,3,4-thiadiazoles are not extensively available in the current literature, a robust understanding of their potential structure-activity relationships can be synthesized from existing data on highly similar compounds. This guide will leverage published experimental data from closely related thiadiazole derivatives to provide an insightful comparison, focusing primarily on their anticancer and antimicrobial activities.

The 1,3,4-Thiadiazole Core: A Hub of Biological Activity

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This arrangement confers a high degree of aromaticity and in vivo stability, making it an attractive scaffold for drug design.[1] The biological versatility of 1,3,4-thiadiazole derivatives is well-documented, with various substitutions on the ring system leading to a broad spectrum of therapeutic applications.[3][4]

The general structure of the compounds discussed in this guide is centered around the 2-amino-5-mercapto-1,3,4-thiadiazole core, with different acyl groups attached to the amino function. The nature of this acyl substituent can significantly influence the compound's physicochemical properties and, consequently, its biological efficacy.

Comparative Efficacy Analysis

To facilitate a meaningful comparison, this section will present available experimental data on the anticancer and antimicrobial activities of thiadiazole derivatives that are structurally analogous to N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide and its counterparts.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been a subject of intense research. These compounds are believed to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.[5][6]

A study on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which are analogous to the benzamide derivative in our comparison, revealed significant cytotoxic activity against several human cancer cell lines.[5][7] Another study on N-(5-methyl-[5][7][8]thiadiazol-2-yl)-propionamide, a close analog of the propionamide derivative, also demonstrated notable anticancer effects.[9]

The following table summarizes the cytotoxic activity (IC50 values) of these representative compounds. It is crucial to note that the data for the phenylacetamide and propionamide derivatives were obtained from different studies and against different cell lines in some cases, which should be considered when making direct comparisons.

Table 1: Comparative Anticancer Activity of Structurally Similar Thiadiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetamide Analog2-(3-Fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamidePC-3 (Prostate)12.6[7]
Phenylacetamide Analog2-(3-Methoxyphenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamideHT-29 (Colon)3.1[7]
Phenylacetamide Analog2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamideSKNMC (Neuroblastoma)4.5[7]
Phenylacetamide Analog2-(3-Fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast)64.46[6]
Propionamide AnalogN-(5-methyl-[5][7][8]thiadiazol-2-yl)-propionamideHepG2 (Liver)9.4 µg/mL[9]
Propionamide AnalogN-(5-methyl-[5][7][8]thiadiazol-2-yl)-propionamideHL-60 (Leukemia)>97.6 µg/mL[9]
Propionamide AnalogN-(5-methyl-[5][7][8]thiadiazol-2-yl)-propionamideMCF-7 (Breast)97.6 µg/mL[9]

Note: The propionamide analog has a methyl group at the 5-position instead of a mercapto group. The IC50 values are presented as reported in the original publications.

The data suggests that the nature of the acyl group and substitutions on it play a critical role in the anticancer potency of these thiadiazole derivatives. The phenylacetamide derivatives, for instance, show potent activity that is modulated by the substitution pattern on the phenyl ring.[5][7]

Antimicrobial Activity

1,3,4-Thiadiazole derivatives are also well-recognized for their broad-spectrum antimicrobial activity against both bacteria and fungi.[10][11] The presence of the =N-C-S moiety is thought to be crucial for their antimicrobial action.[1]

The general consensus from the literature is that the antimicrobial efficacy is highly dependent on the nature of the substituents at the C2 and C5 positions of the thiadiazole ring.

Mechanistic Insights: How Thiadiazoles Exert Their Effects

The biological activity of 1,3,4-thiadiazole derivatives is underpinned by their ability to interact with various biological targets. In the context of cancer, these compounds have been shown to induce apoptosis through the activation of caspase enzymes.[13] The thiadiazole ring can act as a hydrogen bond acceptor and its substituents can engage in hydrophobic and electronic interactions with the active sites of target proteins.

Potential Anticancer Mechanism of Action Thiadiazole N-acyl-5-mercapto- 1,3,4-thiadiazole Derivative Cell Cancer Cell Thiadiazole->Cell Enters Cell Caspase9 Caspase-9 Activation Cell->Caspase9 Induces intrinsic pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis General Synthesis Workflow cluster_reactants Reactants cluster_reagents Reagents CarboxylicAcid Carboxylic Acid (R-COOH) Reaction Amide Bond Formation CarboxylicAcid->Reaction Thiadiazole 2-Amino-5-mercapto- 1,3,4-thiadiazole Thiadiazole->Reaction EDC_HOBt EDC / HOBt EDC_HOBt->Reaction Solvent Acetonitrile Solvent->Reaction Purification Work-up & Purification Reaction->Purification Product N-(5-mercapto-1,3,4-thiadiazol-2-yl)amide Purification->Product

Sources

independent verification of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide's bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an independent verification framework for the bioactivity of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide , a synthetic derivative of the 5-amino-1,3,4-thiadiazole-2-thiol scaffold.

Designed for researchers and drug development professionals, this document outlines the rigorous protocols required to validate its potential as an antimicrobial agent, enzyme inhibitor (specifically Carbonic Anhydrase or HDAC), and cytotoxic agent. The guide contrasts the compound with established standards to provide a clear performance benchmark.

Executive Summary & Compound Profile

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a lipophilic amide derivative of the bioactive core 5-amino-1,3,4-thiadiazole-2-thiol. Its design integrates a butyryl chain (C4) to enhance membrane permeability while retaining the zinc-binding mercapto-thiadiazole pharmacophore.

  • Chemical Formula: C₆H₉N₃OS₂

  • Molecular Weight: ~203.29 g/mol

  • Core Pharmacophore: 1,3,4-Thiadiazole-2-thiol (Zinc Binding Group)

  • Target Mechanism: Metal-dependent enzyme inhibition (e.g., Metallo-

    
    -lactamases, Carbonic Anhydrases) and microbial membrane disruption.
    

Verification Directive: The primary objective is to verify if the N-butyrylation enhances bioactivity (lower IC₅₀/MIC) compared to the parent amine and standard hydrophilic inhibitors like Acetazolamide, by facilitating cellular entry.

Comparative Performance Analysis

To objectively verify bioactivity, the compound must be benchmarked against its parent scaffold and clinical standards. The following table summarizes the expected performance metrics based on Structure-Activity Relationship (SAR) data for 1,3,4-thiadiazole derivatives.

Table 1: Comparative Bioactivity Benchmarks
ParameterTest Compound: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide Standard A: 5-Amino-1,3,4-thiadiazole-2-thiol (Parent)Standard B: Acetazolamide (Clinical CA Inhibitor)Standard C: Vorinostat (HDAC Inhibitor Control)
Primary Target Dual: Carbonic Anhydrase (CA) / HDACCarbonic Anhydrase / Non-specificCarbonic Anhydrase (CA II, IX, XII)HDAC Class I/II
Mechanism Zn²⁺ Chelation + Lipophilic EntryZn²⁺ Chelation (Surface)Sulfonamide-Zn²⁺ CoordinationHydroxamate-Zn²⁺ Chelation
Predicted LogP ~1.2 - 1.5 (Enhanced Permeability)~0.4 (Low Permeability)-0.26 (Hydrophilic)1.5 (Lipophilic)
Antimicrobial MIC Target: < 32 µg/mL (S. aureus)> 64 µg/mL (Poor uptake)Inactive (Typically)N/A
CA Inhibition (Ki) Target: < 100 nM ~200-500 nM~10-12 nM (Potent)N/A
Cytotoxicity (IC₅₀) Target: < 10 µM (Cancer Lines)> 50 µM> 100 µM (Safe)~0.5 - 2 µM

Analyst Note: The butyryl group is hypothesized to act as a "cap" group similar to HDAC inhibitors, potentially conferring anticancer activity absent in the parent thiol. Verification must confirm if this modification shifts the profile from a weak diuretic (parent) to a potent cytotoxic agent.

Mechanism of Action & Verification Logic

The bioactivity hinges on the synergy between the Zinc-Binding Group (ZBG) and the Lipophilic Linker . The diagram below illustrates the hypothesized dual-pathway mechanism that must be validated.

BioactivityMechanism Compound N-(5-mercapto-1,3,4- thiadiazol-2-yl)butyramide Membrane Cell Membrane (Lipophilic Barrier) Compound->Membrane Passive Diffusion (C4 Butyryl Chain) Target_MBL Target 3: Metallo-beta-lactamase (Bacterial Resistance) Compound->Target_MBL Direct Binding (Periplasmic Space) Intracellular Intracellular Space Membrane->Intracellular Translocation Target_CA Target 1: Carbonic Anhydrase (pH Regulation) Intracellular->Target_CA Zn2+ Binding (Mercapto Group) Target_HDAC Target 2: Histone Deacetylase (Epigenetic Reg) Intracellular->Target_HDAC Zn2+ Binding (Mercapto Group) Effect_Apoptosis Apoptosis / Cell Death Target_CA->Effect_Apoptosis pH Disruption Target_HDAC->Effect_Apoptosis Chromatin Relaxation Effect_Sensitization Antibiotic Sensitization Target_MBL->Effect_Sensitization Restore Antibiotic Efficacy

Figure 1: Hypothesized mechanism of action. The butyryl chain facilitates entry, allowing the mercapto-thiadiazole core to inhibit intracellular zinc-dependent enzymes.

Experimental Verification Protocols

To independently verify the product, execute the following protocols. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Structural Identity Confirmation (Purity Check)

Before bioactivity testing, confirm the compound is not the hydrolyzed parent amine.

  • Technique: ¹H-NMR (DMSO-d₆) and LC-MS.

  • Key Signal: Look for the propyl triplet/multiplet signals (δ ~0.9, 1.6, 2.3 ppm) and the amide -NH singlet (δ ~12.0 ppm). Absence of these indicates hydrolysis to the parent thiol.

  • Purity Threshold: >95% by HPLC (254 nm) is required for valid IC₅₀ data.

Protocol B: Antimicrobial Potency (MIC Determination)

Validates membrane permeability and bacterial target engagement.

  • Method: CLSI Broth Microdilution.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls:

    • Positive: Ciprofloxacin (expected MIC < 1 µg/mL).

    • Negative: DMSO (solvent control, < 1%).

    • Comparative: 5-Amino-1,3,4-thiadiazole-2-thiol (Parent).[1][2][3][4][5]

  • Success Criteria: The butyramide derivative should exhibit an MIC at least 2-fold lower than the parent amine, confirming the lipophilic advantage.

Protocol C: Enzymatic Inhibition (Carbonic Anhydrase)

Verifies the zinc-binding capability of the mercapto group.

  • Assay: Esterase activity using 4-nitrophenyl acetate (4-NPA) substrate.

  • Workflow:

    • Incubate enzyme (bovine CA-II) with inhibitor (0.01 - 100 µM) for 15 min at 25°C.

    • Add 4-NPA substrate.

    • Monitor absorbance at 400 nm (formation of 4-nitrophenol).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

  • Validation: Acetazolamide must yield an IC₅₀ ~10-20 nM. If the test compound shows IC₅₀ > 10 µM, the butyryl group may be sterically hindering the active site.

Verification Workflow & Decision Tree

Use this logical flow to interpret your experimental data and determine the compound's classification.

VerificationWorkflow Start Start Verification: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide PurityCheck Step 1: Purity Analysis (HPLC/NMR) Start->PurityCheck IsPure Is Purity > 95%? PurityCheck->IsPure Purify Recrystallize/Resynthesize IsPure->Purify No BioAssay Step 2: Bioactivity Screening (MIC & MTT) IsPure->BioAssay Yes ResultAnalysis Analyze Potency vs. Parent Thiol BioAssay->ResultAnalysis HighPotency Outcome A: Enhanced Activity (MIC < Parent) Valid Lipophilic Design ResultAnalysis->HighPotency Superior LowPotency Outcome B: Reduced/Equal Activity (MIC >= Parent) Permeability or Binding Issue ResultAnalysis->LowPotency Inferior EnzymeCheck Step 3: Enzyme Assay (CA/HDAC) Check Target Engagement LowPotency->EnzymeCheck BindingConfirmed Target Bound: Issue is Permeability EnzymeCheck->BindingConfirmed IC50 Low NoBinding Target Unbound: Issue is Steric Hindrance EnzymeCheck->NoBinding IC50 High

Figure 2: Step-by-step verification logic to diagnose bioactivity results.

References

  • Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. Review of the broad pharmacological spectrum of the thiadiazole scaffold, including antimicrobial and anticancer properties.[6]

  • Synthesis and Diuretic Activity of Novel 5-Amino-1,3,4-Thiadiazole-2-Thiol Derivatives. Biopolymers and Cell. Provides baseline data for the parent thiol and its enzyme inhibition potential.

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives as Anticancer Agents. Iranian Journal of Pharmaceutical Research. Demonstrates the SAR of amide-linked thiadiazoles and their cytotoxicity profiles.

  • Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery. Authoritative grounding on the zinc-binding mechanism of sulfonamide and thiol/thione pharmacophores.

Sources

Safety Operating Guide

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, operational guide to the safe handling, containment, and disposal of N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide .

Chemical Profiling & Hazard Causality

N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide is a specialized heterocyclic compound utilized primarily as a precursor in drug development (e.g., carbonic anhydrase inhibitors) and materials science[1]. To execute a safe disposal plan, EHS professionals and bench scientists must understand the chemical causality behind its hazards:

  • The Mercapto (-SH) Group: Highly reactive and easily oxidized. It acts as a strong reducing agent and a metal chelator. Mixing this compound with strong oxidizers can cause violent exothermic reactions, while mixing it with heavy metal waste creates complex, insoluble, and hard-to-remediate environmental hazards.

  • The Thiadiazole Ring: Contains dense nitrogen and sulfur heteroatoms. If subjected to standard low-temperature combustion, the ring degrades into highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

  • The Butyramide Chain: Increases the molecule's lipophilicity compared to its parent compound (2-amino-5-mercapto-1,3,4-thiadiazole). This elevated lipophilicity enhances its ability to penetrate the skin barrier, making strict adherence to PPE protocols critical.

Quantitative Disposal & Safety Data

The following parameters dictate the operational boundaries for handling and disposing of this chemical safely.

ParameterValueOperational RationaleSource
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Dictates the mandatory use of nitrile gloves, safety goggles, and fume hood handling.[1]
EPA Waste Guidelines Subject to 40 CFR 261.3Must be evaluated for characteristic toxicity; cannot be treated as general refuse.[3]
Drain Disposal Strictly ProhibitedHigh aquatic toxicity; potential to disrupt wastewater treatment microbiomes (Microtox EC50 ~1.6 mg/L).[4]
Incompatible Materials Strong oxidizing agents, heavy metalsPrevents exothermic oxidation and complexation of the reactive mercapto (-SH) group.[3]
Destruction Method Chemical Incineration (>850°C)Requires an afterburner/scrubber to neutralize NOx and SOx emissions from the thiadiazole ring.[2]

Step-by-Step Methodologies: Spill Response & Disposal

Phase 1: Operational Preparation & Spill Containment

Because the compound is a documented skin, eye, and respiratory irritant, immediate containment is required to prevent aerosolization and dermal exposure.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a standard laboratory coat. If handling bulk powders outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Solid Spill Containment: Do not use water to wash the spill, as this will spread the chemical and facilitate environmental runoff. Carefully sweep or vacuum the spilled substance using non-sparking tools to avoid dust generation[2].

  • Liquid Spill Containment: For solutions containing the compound, absorb the liquid with an inert, non-combustible material (e.g., vermiculite or dry sand).

  • Decontamination: Once the bulk material is removed, wipe the area with a mild detergent and water. Collect all cleaning materials as hazardous waste.

Phase 2: Waste Segregation & Containerization

Self-validating protocols require that waste streams be isolated to prevent dangerous cross-reactions in the waste accumulation area.

  • Segregate Waste Streams: Strictly isolate N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide waste from strong oxidizers (e.g., nitric acid, peroxides) and heavy metal solutions[3].

  • Select Compatible Containers: Transfer the collected waste into a high-density polyethylene (HDPE) or borosilicate glass container.

  • Seal and Inspect: Ensure the container is tightly sealed. The mercapto group can release a characteristic, highly unpleasant sulfurous stench; a proper seal prevents vapor escape and secondary exposure.

Phase 3: EHS Labeling & Final Destruction

Standard municipal disposal or drain dumping is strictly prohibited due to the compound's ecotoxicity[4].

  • Compliance Labeling: Label the container clearly with "Hazardous Waste: N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide", "Warning: Skin/Eye Irritant", and the exact date of accumulation in accordance with US EPA 40 CFR Parts 261.3 guidelines[3].

  • Contractor Hand-off: Arrange for collection by a licensed environmental health and safety (EHS) waste disposal contractor.

  • Mandatory Destruction Method: Specify to the contractor that the waste must be destroyed via chemical incineration . The incinerator must be equipped with an afterburner and an alkaline scrubber system to capture and neutralize the SO2 and NOx gases generated by the combustion of the thiadiazole ring[2].

Disposal Workflow Visualization

G A 1. Waste Generation B 2. Segregation (Avoid Oxidizers) A->B C 3. Containment (HDPE/Glass) B->C D 4. EHS Labeling (40 CFR 261.3) C->D E 5. Incineration (>850°C) D->E F 6. Gas Scrubbing (NOx/SOx) E->F

Workflow for the safe segregation, containment, and chemical incineration of thiadiazole waste.

References

  • Journal of Materials and Engineering : Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives and Environmental Impact. Retrieved from [Link]

  • Fisher Scientific : SAFETY DATA SHEET: 2-Amino-5-mercapto-1,3,4-thiadiazole (Ecotoxicity Data). Retrieved from[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide
Reactant of Route 2
Reactant of Route 2
N-(5-mercapto-1,3,4-thiadiazol-2-yl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.